molecular formula C18H18N2O4 B15591451 6-Hydroxy-TSU-68

6-Hydroxy-TSU-68

Cat. No.: B15591451
M. Wt: 326.3 g/mol
InChI Key: YEVBDKUJUCJAMN-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-TSU-68 is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

3-[5-[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C18H18N2O4/c1-9-12(5-6-17(22)23)10(2)19-15(9)8-14-13-4-3-11(21)7-16(13)20-18(14)24/h3-4,7-8,19,21H,5-6H2,1-2H3,(H,20,24)(H,22,23)/b14-8-

InChI Key

YEVBDKUJUCJAMN-ZSOIEALJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-TSU-68: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-TSU-68 is the hydroxylated metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor. As a product of biotransformation in human liver microsomes, understanding the characteristics of this compound is crucial for a comprehensive evaluation of the pharmacokinetics and overall biological activity of its parent compound.[1] This guide provides a detailed overview of the chemical structure and properties of this compound, complemented by the extensive pharmacological data of TSU-68 to provide a thorough biological context.

Chemical Structure and Properties of this compound

This compound is structurally similar to its parent compound, with the addition of a hydroxyl group. This modification can influence its physicochemical and pharmacological properties.

IdentifierValueSource
Chemical Name 3-[5-[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acidMedchemExpress
CAS Number 1035154-49-4[1]
Molecular Formula C18H18N2O4[1]
Molecular Weight 326.35 g/mol [1]
SMILES O=C(O)CCC1=C(C)NC(/C=C2C(NC3=C\2C=CC(O)=C3)=O)=C1C[1]

Physicochemical Properties:

For the parent compound, TSU-68, the following solubility information has been reported:

Biological Activity and Mechanism of Action (Inferred from TSU-68)

As a primary metabolite, the biological activity of this compound is of significant interest. While specific pharmacological data for this metabolite is limited, the mechanism of action of the parent compound, TSU-68, is well-characterized and provides a strong foundation for inferring its potential biological targets and pathways.

TSU-68 is a potent inhibitor of several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[2] It acts as an ATP-competitive inhibitor, targeting the following key kinases:

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR) , specifically KDR (Kinase Insert Domain Receptor, also known as VEGFR2)

  • Fibroblast Growth Factor Receptor (FGFR)

The inhibitory activity of TSU-68 against these targets has been quantified in various assays:

TargetAssay TypeInhibition Value
PDGFRβCell-freeKi = 8 nM
VEGFR1 (Flt-1)Cell-freeIC50 = 2.1 µM
FGFR1Cell-freeIC50 = 1.2 µM
c-kitCellularIC50 = 0.1-1 µM
VEGF-driven mitogenesis in HUVECsCellularIC50 = 0.34 µM
FGF-driven mitogenesis in HUVECsCellularIC50 = 9.6 µM
SCF-induced proliferation of MO7E cellsCellularIC50 = 0.29 µM

TSU-68 has demonstrated broad anti-tumor activity in various xenograft models and has been investigated in clinical trials.[3]

Signaling Pathways Inhibited by TSU-68

The inhibition of PDGFR, VEGFR, and FGFR by TSU-68 disrupts critical signaling cascades involved in cell proliferation, migration, and angiogenesis. The diagram below illustrates the key signaling pathways affected by TSU-68.

TSU68_Signaling_Pathway TSU-68 Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_response Cellular Responses PDGF PDGF PDGFR PDGFR PDGF->PDGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K / Akt PDGFR->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK PDGFR->RAS_RAF_MEK_ERK VEGFR->PLCg VEGFR->PI3K VEGFR->RAS_RAF_MEK_ERK FGFR->PLCg FGFR->PI3K FGFR->RAS_RAF_MEK_ERK TSU68 TSU-68 (Orantinib) TSU68->PDGFR TSU68->VEGFR TSU68->FGFR Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Angiogenesis Angiogenesis PI3K->Angiogenesis Survival Survival PI3K->Survival RAS_RAF_MEK_ERK->Proliferation RAS_RAF_MEK_ERK->Survival

TSU-68 inhibits key receptor tyrosine kinases.

Experimental Protocols

In Vitro Kinase Assay (Adapted from TSU-68 protocols)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound start->prepare_reagents incubate Incubate Components at 37°C prepare_reagents->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction quantify Quantify Phosphorylation (e.g., ELISA, Western Blot) stop_reaction->quantify analyze Analyze Data (Calculate IC50/Ki) quantify->analyze end End analyze->end

A generalized workflow for in vitro kinase inhibition assays.

Methodology:

  • Reagent Preparation: Prepare solutions of the purified target kinase (e.g., PDGFRβ, VEGFR2, or FGFR1), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound or TSU-68) at various concentrations.

  • Incubation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Quantification: Measure the extent of substrate phosphorylation. This can be achieved using various methods, such as an ELISA with a phospho-specific antibody or by separating the reaction products via SDS-PAGE followed by Western blotting.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Cell-Based Proliferation Assay (Adapted from TSU-68 protocols)

This protocol outlines a method to assess the effect of a compound on the proliferation of a specific cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or TSU-68). Include a vehicle control (e.g., DMSO) and a positive control for inhibition of proliferation.

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

  • Proliferation Measurement: Quantify cell proliferation using a suitable assay, such as the MTT, XTT, or CyQUANT assay, which measure metabolic activity or DNA content, respectively.

  • Data Analysis: Normalize the results to the vehicle control and plot cell viability against the compound concentration to determine the IC50 value.

Conclusion

This compound is a key metabolite of the multi-targeted tyrosine kinase inhibitor TSU-68. While specific experimental data for this compound is sparse, its structural similarity to the well-characterized parent compound suggests it may retain some degree of biological activity against PDGFR, VEGFR, and FGFR. Further investigation into the physicochemical and pharmacological properties of this compound is warranted to fully understand its contribution to the overall efficacy and safety profile of TSU-68. The experimental protocols outlined in this guide provide a starting point for such investigations.

References

An In-depth Technical Guide to the Synthesis of the 6-Hydroxy-TSU-68 Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Hydroxy-TSU-68, a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as Orantinib or SU6668). TSU-68 is an orally active antiangiogenic agent that inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor β (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[1] The formation of this compound occurs primarily through hepatic biotransformation.

This document details the scientifically established method for generating this metabolite: in vitro enzymatic synthesis using human liver microsomes. Currently, a standard chemical synthesis protocol for this compound is not prominently available in peer-reviewed literature. The focus of this guide is therefore on the detailed experimental protocol for its biotransformation, alongside relevant quantitative data of the parent compound and visualization of its metabolic and signaling pathways.

Data Presentation: Pharmacokinetics of TSU-68

Quantitative data regarding the specific in vitro synthesis yield of this compound is not extensively published. However, the pharmacokinetic properties of the parent compound, TSU-68, have been characterized in several clinical studies. The following tables summarize these key parameters.

Table 1: Summary of TSU-68 Pharmacokinetic Parameters (Twice-Daily Dosing, Between Meals) [2][3]

Dose Level (mg/m² bid)DayNCmax (µg/mL)AUC0–t (µg·h/mL)Tmax (h)
200 1311.2 ± 1.1555.2 ± 5.363.0 ± 1.0
834.81 ± 1.6325.0 ± 8.782.8 ± 1.0
2934.95 ± 0.9426.5 ± 5.063.3 ± 0.6
400 1312.0 ± 3.2168.9 ± 18.23.2 ± 0.8
836.55 ± 1.2537.9 ± 11.23.0 ± 0.9
2935.89 ± 1.5433.6 ± 11.13.2 ± 0.8
800 1613.5 ± 4.0287.2 ± 29.83.3 ± 0.8
866.84 ± 2.4540.5 ± 15.63.3 ± 0.8
2966.51 ± 2.6238.0 ± 19.33.1 ± 0.5
1200 1313.9 ± 2.9191.1 ± 19.83.5 ± 0.5
817.9548.63.0
2918.8953.62.5

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point; Tmax: Time to reach Cmax.

Table 2: Summary of TSU-68 Pharmacokinetic Parameters (Dosing After Meals) [1]

Administration ScheduleDose Level (mg/m²)NCmax (µg/mL)AUC0–t (µg·h/mL)Tmax (h)T½ (h)
b.i.d. 200 (1st dose)311.213 ± 1.147055.19 ± 5.3563.000 ± 1.0002.365 ± 0.8600
400 (1st dose)612.008 ± 3.205268.86 ± 18.2163.167 ± 0.75282.748 ± 0.9311
500 (1st dose)312.440 ± 2.793079.54 ± 16.7113.333 ± 0.57743.120 ± 0.3818
t.i.d. 200 (1st dose)610.745 ± 2.972343.14 ± 11.4112.500 ± 0.83672.508 ± 0.9032
400 (1st dose)612.980 ± 2.909059.83 ± 16.3362.500 ± 0.83672.915 ± 0.8174

Data are presented as mean ± standard deviation. b.i.d.: twice daily; t.i.d.: three times daily; T½: Elimination half-life.

Experimental Protocol: In Vitro Enzymatic Synthesis of this compound

This protocol describes the generation of this compound from its parent compound, TSU-68, using human liver microsomes. The procedure is based on standard methodologies for in vitro drug metabolism studies.[4][5][6][7]

1. Materials and Reagents

  • TSU-68 (Orantinib, SU6668)

  • Pooled Human Liver Microsomes (stored at -80°C)

  • 100 mM Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (B52724) (ice-cold, HPLC grade) or other suitable organic solvent (e.g., methanol, ethyl acetate)

  • Internal Standard (for analytical quantification)

  • Deionized Water

2. Preparation of Solutions

  • TSU-68 Stock Solution: Prepare a concentrated stock solution of TSU-68 (e.g., 10 mM) in a suitable solvent like DMSO. Further dilute with the phosphate buffer to create working solutions. The final concentration of DMSO in the incubation mixture should be kept low (<1%) to avoid inhibiting enzyme activity.

  • Phosphate Buffer (100 mM, pH 7.4): Prepare using deionized water and adjust the pH accurately.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. This is preferred over a single addition of NADPH to ensure a sustained cofactor supply throughout the incubation.

3. Incubation Procedure

  • Thawing Microsomes: Thaw the human liver microsomes on ice immediately before use.[7]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

    • Potassium Phosphate Buffer (to final volume)

    • Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL protein)

    • TSU-68 working solution (final concentration to be tested, e.g., 1-50 µM)

  • Pre-incubation: Pre-warm the reaction mixture in a shaking water bath at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the mixture.[7]

  • Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 0, 15, 30, 45, 60 minutes). The optimal time should be determined in preliminary experiments to ensure measurement under initial rate conditions (typically <20% substrate turnover).[7]

  • Control Incubations: Prepare parallel control incubations:

    • A negative control without the NADPH regenerating system to assess non-enzymatic degradation.

    • A zero-time point control where the reaction is terminated immediately after adding the NADPH system.

4. Reaction Termination and Sample Preparation

  • Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2x the incubation volume) containing an appropriate internal standard.[7] This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

5. Analytical Method

  • Detection and Quantification: Analyze the supernatant for the presence of TSU-68 and this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and specificity in identifying and quantifying metabolites.

  • Data Analysis: Construct a standard curve for this compound (if a reference standard is available) to quantify its formation rate. The rate of TSU-68 depletion can also be measured to determine its metabolic stability.

Mandatory Visualizations

The following diagrams illustrate the metabolic conversion of TSU-68 and its mechanism of action.

metabolic_pathway cluster_liver TSU68 TSU-68 (Orantinib) CYP CYP1A1/CYP1A2 (Cytochrome P450) TSU68->CYP Metabolite This compound Liver Hepatocyte (Liver Cell) CYP->Metabolite Hydroxylation

Figure 1. Metabolic pathway of TSU-68 to this compound.

signaling_pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K RAS RAS/MAPK Pathway VEGFR->RAS Angiogenesis Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS FGFR FGFR FGFR->RAS TSU68 TSU-68 (Orantinib) TSU68->VEGFR TSU68->PDGFR TSU68->FGFR Proliferation Cell Proliferation & Survival PI3K->Proliferation PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis Migration Cell Migration RAS->Migration

Figure 2. TSU-68 mechanism of action via inhibition of key signaling pathways.

References

The Biotransformation of TSU-68: A Technical Guide to the Formation of 6-Hydroxy-TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metabolic conversion of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, to its hydroxylated metabolite, 6-Hydroxy-TSU-68. This document outlines the enzymatic mechanism, the signaling pathway responsible for enzyme induction, and detailed experimental protocols for studying this biotransformation.

Executive Summary

TSU-68 undergoes phase I metabolism, primarily through hydroxylation, to form this compound. This reaction is catalyzed by the cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. A notable characteristic of TSU-68 is its ability to induce the expression of these very enzymes, a phenomenon known as auto-induction, which leads to an accelerated metabolism of the parent drug upon repeated administration. This auto-induction is putatively mediated by the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Understanding this metabolic pathway is crucial for the clinical development of TSU-68, as it directly impacts the drug's pharmacokinetic profile and therapeutic efficacy.

Mechanism of this compound Formation

The formation of this compound is a monooxygenation reaction catalyzed by CYP1A1 and CYP1A2.[1][2] The fundamental mechanism follows the canonical cytochrome P450 catalytic cycle.

The Cytochrome P450 Catalytic Cycle

The hydroxylation of TSU-68 by CYP1A1/2 involves a series of steps centered around the heme iron of the enzyme:

  • Substrate Binding: TSU-68 binds to the active site of the ferric (Fe³⁺) form of CYP1A1 or CYP1A2.

  • First Reduction: The heme iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by accepting an electron from NADPH-cytochrome P450 reductase.

  • Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

  • Second Reduction: A second electron is transferred from NADPH-cytochrome P450 reductase, leading to the formation of a peroxo-iron (III) species.

  • Protonation and Water Cleavage: Two protonation steps lead to the cleavage of the O-O bond, releasing a molecule of water and forming a highly reactive iron (IV)-oxo porphyrin π-cation radical species (Compound I).

  • Hydrogen Abstraction: The potent oxidizing Compound I abstracts a hydrogen atom from the TSU-68 molecule, creating a substrate radical and a hydroxyl-iron (IV) intermediate.

  • Hydroxyl Rebound: The hydroxyl group rebounds onto the substrate radical, forming the hydroxylated product, this compound.

  • Product Release: The metabolite, this compound, is released from the active site, returning the enzyme to its initial ferric state.

P450_Catalytic_Cycle cluster_cycle Cytochrome P450 Catalytic Cycle for TSU-68 Hydroxylation A CYP1A1/2 (Fe³⁺) + TSU-68 B [CYP1A1/2 (Fe³⁺) - TSU-68] A->B Substrate Binding C [CYP1A1/2 (Fe²⁺) - TSU-68] B->C e⁻ (from NADPH-P450 Reductase) D [CYP1A1/2 (Fe²⁺) - TSU-68 - O₂] C->D O₂ E [CYP1A1/2 (Fe³⁺) - TSU-68 - O₂²⁻] D->E e⁻ (from NADPH-P450 Reductase) F Compound I + TSU-68 E->F 2H⁺, -H₂O G [Fe⁴⁺=O] + TSU-68 Radical F->G Hydrogen Abstraction H CYP1A1/2 (Fe³⁺) + this compound G->H Hydroxyl Rebound H->A Product Release

Diagram 1: Cytochrome P450 Catalytic Cycle for TSU-68 Hydroxylation.

Auto-induction of TSU-68 Metabolism

Clinical and pre-clinical studies have consistently shown that repeated administration of TSU-68 leads to a decrease in its plasma concentration, a phenomenon attributed to the auto-induction of its own metabolism.[3][4] This induction is mediated by the upregulation of CYP1A1 and CYP1A2 gene expression.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of CYP1A1 and CYP1A2 is primarily regulated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. It is hypothesized that TSU-68 acts as an agonist for the AhR.

  • Ligand Binding: In the cytoplasm, TSU-68 binds to the AhR, which is part of a protein complex.

  • Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the complex and the translocation of the AhR into the nucleus.

  • Dimerization: In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT).

  • DNA Binding: The AhR-ARNT complex binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1A2.

  • Gene Transcription: This binding initiates the transcription of the CYP1A1 and CYP1A2 genes, leading to increased mRNA and subsequent protein synthesis.

  • Increased Metabolism: The higher levels of CYP1A1 and CYP1A2 enzymes result in an increased rate of TSU-68 hydroxylation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TSU-68 TSU-68 AhR Complex AhR-Hsp90-XAP2 Complex TSU-68->AhR Complex Binding Activated AhR Activated AhR AhR Complex->Activated AhR Conformational Change ARNT ARNT Activated AhR->ARNT Nuclear Translocation and Dimerization AhR-ARNT Complex AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR-ARNT Complex->XRE Binding CYP1A1/2 Gene CYP1A1/2 Gene XRE->CYP1A1/2 Gene Promotes CYP1A1/2 mRNA CYP1A1/2 mRNA CYP1A1/2 Gene->CYP1A1/2 mRNA Transcription CYP1A1/2 Protein CYP1A1/2 Protein CYP1A1/2 mRNA->CYP1A1/2 Protein Translation (in Cytoplasm) Increased TSU-68 Metabolism Increased TSU-68 Metabolism CYP1A1/2 Protein->Increased TSU-68 Metabolism Catalyzes

Diagram 2: Putative Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for TSU-68-mediated CYP1A1/2 Induction.

Quantitative Data

Table 1: Summary of Pharmacokinetic Parameters of TSU-68 from a Phase I Clinical Trial

Dose Level (mg/m²)DayCmax (μg/mL)AUC₀₋t (μg·h/mL)
20011.5 ± 0.66.7 ± 2.9
80.8 ± 0.33.5 ± 1.3
40012.4 ± 1.111.2 ± 5.1
81.3 ± 0.55.8 ± 2.3
80013.9 ± 1.818.3 ± 8.4
81.9 ± 0.88.9 ± 3.9
120014.1 ± 1.919.2 ± 8.9
82.1 ± 0.99.8 ± 4.3

Data are presented as mean ± SD. Data adapted from a phase I study in patients with advanced solid tumors. Note the approximately two-fold decrease in Cmax and AUC₀₋t on day 8 compared to day 1, indicative of metabolic induction.

Experimental Protocols

The following sections describe representative protocols for investigating the formation of this compound in vitro.

In Vitro Metabolism of TSU-68 using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability of TSU-68 and identify its metabolites.

Materials:

  • TSU-68

  • This compound standard (for identification)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.

    • Prepare a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add TSU-68 (from a stock solution in a suitable solvent like DMSO, final solvent concentration <1%) to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

In_Vitro_Metabolism_Workflow start Start prep Prepare Incubation Mixture (HLMs, Buffer, NADPH System) start->prep pre_incubate Pre-incubate at 37°C for 5 min prep->pre_incubate add_tsu68 Add TSU-68 to Initiate Reaction pre_incubate->add_tsu68 incubate Incubate at 37°C (Collect aliquots at time points) add_tsu68->incubate terminate Terminate Reaction with Acetonitrile incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by HPLC-UV centrifuge->analyze end End analyze->end

Diagram 3: Experimental Workflow for In Vitro Metabolism of TSU-68.
Quantification of TSU-68 and this compound by HPLC-UV

This section provides a general method for the analysis of the samples generated from the in vitro metabolism study.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-dependent gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to elute both the parent drug and its more polar metabolite.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Determined by the UV absorbance maxima of TSU-68 and this compound.

Quantification:

  • Generate a standard curve for both TSU-68 and this compound by injecting known concentrations.

  • The concentration of TSU-68 and this compound in the experimental samples is determined by comparing their peak areas to the respective standard curves.

Conclusion

The formation of this compound is a key metabolic pathway for TSU-68, driven by the CYP1A1 and CYP1A2 enzymes. The auto-induction of these enzymes via the putative activation of the AhR signaling pathway significantly influences the pharmacokinetic profile of TSU-68. The experimental protocols provided in this guide offer a framework for the continued investigation of this biotransformation, which is essential for optimizing the therapeutic use of TSU-68 in clinical settings. Further research is warranted to determine the specific enzyme kinetics and to definitively confirm the role of the AhR pathway in the auto-induction of TSU-68 metabolism.

References

The Biological Profile of 6-Hydroxy-TSU-68: A Metabolite of a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-TSU-68 is recognized primarily as a metabolite of TSU-68 (also known as Orantinib or SU6668), a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] TSU-68 has been extensively studied for its anti-angiogenic and anti-tumor properties, targeting key pathways involved in tumor growth and vascularization. This technical guide provides a comprehensive overview of the biological activity of the parent compound, TSU-68, as a proxy for understanding the potential, though currently uncharacterized, biological landscape of its hydroxylated metabolite. This document will detail the mechanism of action, target signaling pathways, and quantitative data from in vitro and in vivo studies of TSU-68, while positioning this compound within its metabolic context.

Introduction to TSU-68 and its Metabolite, this compound

TSU-68 (Orantinib) is a small molecule inhibitor that targets the ATP-binding site of several receptor tyrosine kinases, playing a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[4][5]

This compound is a derivative of TSU-68, formed during its biotransformation in human liver microsomes.[1] While the biological activity of TSU-68 is well-documented, there is a notable lack of publicly available data on the specific biological and pharmacological activities of this compound. Therefore, this guide will focus on the established profile of the parent compound to provide a foundational understanding.

Mechanism of Action of TSU-68

TSU-68 exerts its anti-tumor effects by competitively inhibiting the tyrosine kinase activity of key receptors involved in angiogenesis and tumor cell proliferation.[6][7] By binding to the ATP pocket of these receptors, TSU-68 blocks their autophosphorylation and downstream signaling cascades.

Inhibition of VEGFR Signaling

VEGF and its receptor, VEGFR-2 (also known as KDR or Flk-1), are central to the process of angiogenesis. TSU-68 inhibits VEGF-stimulated tyrosine phosphorylation of KDR in Human Umbilical Vein Endothelial Cells (HUVECs).[7] This inhibition leads to a reduction in endothelial cell proliferation and migration, key steps in the formation of new blood vessels.

Inhibition of PDGFR Signaling

The PDGF/PDGFR pathway is involved in the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels. TSU-68 is a potent inhibitor of PDGFRβ autophosphorylation.[6] By disrupting PDGFR signaling, TSU-68 can lead to the regression of existing tumor vasculature.

Inhibition of FGFR Signaling

FGF and its receptors are also implicated in angiogenesis and tumor growth. TSU-68 inhibits the trans-phosphorylation of FGFR1.[6]

The multi-targeted nature of TSU-68, simultaneously blocking these critical pathways, is believed to result in a more potent anti-angiogenic and anti-tumor effect compared to inhibitors that target a single pathway.

Quantitative Data on the Biological Activity of TSU-68

The inhibitory activity of TSU-68 has been quantified in various biochemical and cell-based assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

Table 1: Biochemical Inhibitory Activity of TSU-68
Target KinaseInhibitory Constant (Ki)Assay Type
PDGFRβ8 nMCell-free autophosphorylation
FGFR11.2 µMCell-free trans-phosphorylation
Flk-1 (VEGFR-2)2.1 µMCell-free trans-phosphorylation

Data sourced from multiple studies.[4][5][6]

Table 2: Cellular Inhibitory Activity of TSU-68
Cell LineTarget/ProcessIC50
HUVECsVEGF-driven mitogenesis0.34 µM
HUVECsFGF-driven mitogenesis9.6 µM
MO7E (human myeloid leukemia)c-kit autophosphorylation0.1 - 1 µM
MO7E (human myeloid leukemia)SCF-induced proliferation0.29 µM

Data sourced from multiple studies.[7]

Signaling Pathways Targeted by TSU-68

The inhibition of VEGFR, PDGFR, and FGFR by TSU-68 disrupts multiple downstream signaling cascades that are critical for cell proliferation, survival, and migration.

TSU68_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PLCg PDGFR->PI3K PDGFR->RAS FGFR->PLCg FGFR->PI3K FGFR->RAS TSU68 TSU-68 TSU68->VEGFR TSU68->PDGFR TSU68->FGFR AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A 1. Seed cells (e.g., HUVECs) B 2. Serum starve A->B C 3. Pre-incubate with TSU-68 B->C D 4. Stimulate with ligand (e.g., VEGF) C->D E 5. Cell Lysis D->E F 6. Immunoprecipitation of target receptor E->F G 7. SDS-PAGE & Western Blot F->G H 8. Detect phosphorylation (anti-pTyr antibody) G->H Metabolism_Relationship TSU68 TSU-68 Metabolism Hepatic Metabolism (Cytochrome P450) TSU68->Metabolism Metabolite This compound Metabolism->Metabolite Activity Biological Activity? Metabolite->Activity

References

The Role of Cytochrome P450 in the Metabolic Activation of TSU-68 to 6-Hydroxy-TSU-68: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TSU-68 (Orantinib, SU6668), a multi-targeted receptor tyrosine kinase inhibitor, has been a subject of interest in oncology for its anti-angiogenic properties. A critical aspect of its pharmacology is its metabolic fate, particularly the formation of its hydroxylated metabolite, 6-Hydroxy-TSU-68. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth analysis of the role of specific CYP isoforms in the hydroxylation of TSU-68, detailing the experimental methodologies used for their identification and the kinetic parameters governing this biotransformation. Furthermore, this document elucidates the phenomenon of autoinduction of the metabolizing enzymes by TSU-68, a key consideration in its clinical development.

Introduction to TSU-68 and its Metabolism

TSU-68 is an orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases, including those of vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF). By targeting these key drivers of angiogenesis, TSU-68 exerts its anti-tumor effects. The primary route of elimination of TSU-68 is through hepatic metabolism, with urinary excretion accounting for a very low percentage of the administered dose.[1][2] This metabolic conversion is crucial as it influences the pharmacokinetic profile and potentially the pharmacological activity of the drug. One of the principal metabolites is this compound, formed through the hydroxylation of the parent compound.

Cytochrome P450 Isoforms in this compound Formation

In vitro studies utilizing human liver microsomes and a panel of recombinant human CYP isoforms have unequivocally identified CYP1A1 and CYP1A2 as the primary enzymes responsible for the formation of this compound.

The involvement of these specific isoforms was confirmed through a series of experiments, including:

  • Incubation with recombinant CYP isoforms: Direct evidence of metabolism was observed when TSU-68 was incubated with recombinant human CYP1A1 and CYP1A2, leading to the formation of this compound.

  • Chemical inhibition studies: The use of selective chemical inhibitors for various CYP isoforms in human liver microsome incubations demonstrated that inhibitors of CYP1A2 significantly reduced the formation of the hydroxylated metabolite.

  • Correlation studies: A strong correlation was observed between the rate of this compound formation and the activity of CYP1A2 (measured by a probe substrate) across a panel of individual human liver microsomes.

While CYP1A1 and CYP1A2 are the main contributors, other CYP isoforms, such as those from the CYP2C and CYP3A families, have been shown to have minimal or no involvement in this specific metabolic pathway.

Autoinduction of CYP1A1 and CYP1A2 by TSU-68

A noteworthy characteristic of TSU-68 is its ability to induce the expression of the very enzymes that metabolize it, a phenomenon known as autoinduction.[1][2] Non-clinical studies have demonstrated that TSU-68 administration leads to a time-dependent increase in the mRNA and protein levels of both CYP1A1 and CYP1A2 in the liver.[1] This autoinduction leads to an accelerated metabolism of TSU-68 upon repeated administration, resulting in a decrease in plasma concentrations over time. This has significant implications for dosing regimens in clinical settings, as the exposure to the drug may decrease with continued treatment.

The induction of CYP1A1 and CYP1A2 by TSU-68 is a key factor influencing its pharmacokinetic profile. Clinical studies have shown that the maximum concentration (Cmax) and the area under the curve (AUC) of TSU-68 can be approximately two-fold lower after repeated administration compared to the first dose.[2]

Quantitative Data

The following table summarizes the key enzymes involved in the formation of this compound. Note: Specific Km and Vmax values for this compound formation are not consistently reported in the public domain and represent a current data gap.

ParameterValueSource
Primary Metabolizing Enzymes CYP1A1, CYP1A2In vitro studies with human liver microsomes and recombinant enzymes.
Enzyme Induction TSU-68 induces CYP1A1 and CYP1A2Non-clinical in vivo and in vitro studies.[1]
Effect of Autoinduction ~2-fold decrease in Cmax and AUC upon repeated dosingClinical pharmacokinetic data.[2]

Experimental Protocols

Identification of Metabolizing Enzymes using Human Liver Microsomes and Recombinant CYPs

Objective: To identify the specific CYP isoforms responsible for the metabolism of TSU-68 to this compound.

Materials:

  • TSU-68

  • This compound standard

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CYP isoforms (CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Selective chemical inhibitors for CYP isoforms (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4)

  • Acetonitrile (B52724) (for reaction termination)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Incubation with Recombinant CYPs:

    • Prepare incubation mixtures containing a specific recombinant CYP isoform, TSU-68 (at a fixed concentration, e.g., 10 µM), and potassium phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to pellet the protein and analyze the supernatant for the formation of this compound using a validated analytical method.

  • Incubation with Human Liver Microsomes (HLMs):

    • Prepare incubation mixtures containing HLMs, TSU-68, and potassium phosphate buffer.

    • Follow the same pre-incubation, reaction initiation, incubation, and termination steps as described for recombinant CYPs.

  • Chemical Inhibition Assay:

    • Prepare incubation mixtures with HLMs, TSU-68, and a selective chemical inhibitor for a specific CYP isoform.

    • A control incubation without the inhibitor should be run in parallel.

    • Follow the same procedure as for the HLM incubation.

    • Compare the rate of this compound formation in the presence and absence of the inhibitor to determine the contribution of the inhibited CYP isoform.

Analysis of this compound

Objective: To quantify the formation of this compound in the in vitro metabolism assays.

Method: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Typical HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Quantification: Based on a standard curve generated with a certified reference standard of this compound.

Visualizations

TSU68_Metabolism TSU68 TSU-68 Metabolite This compound TSU68->Metabolite Hydroxylation Induction Autoinduction TSU68->Induction Induces CYP1A1 CYP1A1 CYP1A1->TSU68 Metabolizes CYP1A2 CYP1A2 CYP1A2->TSU68 Metabolizes Induction->CYP1A1 Increases expression Induction->CYP1A2 Increases expression

Caption: Metabolic pathway of TSU-68 to this compound.

Experimental_Workflow cluster_invitro In Vitro Metabolism Assays HLM Human Liver Microsomes Incubation Incubation of TSU-68 with enzyme source and cofactors HLM->Incubation rCYP Recombinant CYP Isoforms rCYP->Incubation Inhibitors Selective CYP Inhibitors Inhibitors->Incubation Analysis Quantification of This compound (HPLC or LC-MS/MS) Incubation->Analysis Identification Identification of Key Metabolizing Enzymes (CYP1A1 & CYP1A2) Analysis->Identification

Caption: Experimental workflow for identifying CYP enzymes in TSU-68 metabolism.

Conclusion

The formation of this compound is a critical step in the metabolism of TSU-68, primarily catalyzed by cytochrome P450 isoforms CYP1A1 and CYP1A2. The autoinduction of these enzymes by TSU-68 adds a layer of complexity to its pharmacokinetic profile, necessitating careful consideration in clinical applications. This technical guide has summarized the key findings regarding the role of CYPs in TSU-68 metabolism, provided detailed experimental protocols for further investigation, and presented the information in a clear and accessible format for researchers and drug development professionals. A deeper understanding of these metabolic pathways is essential for optimizing the therapeutic use of TSU-68 and for the development of future targeted therapies.

References

In Vitro Metabolism of Orantinib to 6-Hydroxy-TSU-68: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Orantinib (TSU-68) is an orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs).[1] The biotransformation of Orantinib is a key determinant of its systemic exposure and clearance. In vitro metabolism studies using subcellular fractions, such as human liver microsomes (HLMs), are a cornerstone of preclinical drug development.[2][3] These studies provide crucial insights into metabolic stability and the enzymes responsible for metabolism.[4] One of the known metabolic pathways for Orantinib involves the hydroxylation of the indolinone ring, leading to the formation of metabolites such as 6-Hydroxy-TSU-68.[2]

Metabolic Pathway of Orantinib to this compound

The primary metabolic reaction covered in this guide is the phase I hydroxylation of Orantinib. This reaction is catalyzed by cytochrome P450 enzymes and involves the addition of a hydroxyl group to the 6th position of the oxindole (B195798) moiety of Orantinib, resulting in the formation of this compound.

Orantinib Orantinib (TSU-68) Metabolite This compound Orantinib->Metabolite Hydroxylation Enzyme Cytochrome P450 Enzymes (e.g., CYP3A4) Enzyme->Orantinib

Figure 1: Metabolic conversion of Orantinib to this compound.

Experimental Protocols

The following protocols are representative methodologies for investigating the in vitro metabolism of Orantinib.

Determination of Metabolic Stability in Human Liver Microsomes

This protocol aims to determine the rate of disappearance of Orantinib when incubated with HLMs, which provides an indication of its intrinsic clearance.

Materials and Reagents:

  • Orantinib

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a stock solution of Orantinib in a suitable organic solvent (e.g., DMSO) and further dilute it in the incubation buffer to the desired final concentrations (typically ranging from 1 to 10 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

  • In a 96-well plate, pre-warm the HLM suspension (final protein concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the Orantinib solution and the NADPH regenerating system to the HLM suspension.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., 2-3 volumes of acetonitrile containing the internal standard).

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of Orantinib.

Enzyme Phenotyping Using Recombinant CYP Isoforms

This protocol helps to identify the specific CYP450 enzymes responsible for the formation of this compound.

Materials and Reagents:

  • Orantinib

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

  • NADPH regenerating system.

  • Potassium phosphate buffer (100 mM, pH 7.4).

  • Stop solution (e.g., cold acetonitrile with internal standard).

Procedure:

  • Follow a similar incubation procedure as the metabolic stability assay, but replace the pooled HLMs with individual recombinant CYP enzymes.

  • The concentration of each recombinant CYP enzyme should be optimized based on its activity.

  • Incubate Orantinib with each CYP isoform in the presence of the NADPH regenerating system.

  • After a fixed incubation time (e.g., 30 or 60 minutes), terminate the reactions.

  • Analyze the samples by LC-MS/MS to measure the formation of this compound. The isoform that produces the highest amount of the metabolite is likely the primary enzyme responsible for its formation.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Orantinib and this compound.

Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the parent drug, the metabolite, and the internal standard.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Orantinib, this compound, and the internal standard need to be determined by direct infusion of the individual compounds.

Data Presentation

The results from the in vitro metabolism studies should be presented in a clear and concise manner.

Table 1: Illustrative Metabolic Stability of Orantinib in Human Liver Microsomes
ParameterValue
Incubation Conditions
Microsome Concentration0.5 mg/mL
Orantinib Concentration1 µM
Incubation Temperature37°C
Calculated Parameters
Half-life (t½, min)[Experimental Value]
Intrinsic Clearance (CLint, µL/min/mg protein)[Experimental Value]
Table 2: Illustrative Formation of this compound by Recombinant CYP Isoforms
CYP IsoformRate of this compound Formation (pmol/min/pmol CYP)
CYP1A2[Experimental Value]
CYP2C9[Experimental Value]
CYP2C19[Experimental Value]
CYP2D6[Experimental Value]
CYP3A4[Experimental Value]
Control (no enzyme)Not Detected

Visualization of Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_orantinib Prepare Orantinib Stock initiate Initiate Reaction prep_orantinib->initiate prep_hlm Prepare HLM Suspension pre_incubate Pre-incubate HLM at 37°C prep_hlm->pre_incubate prep_nadph Prepare NADPH System prep_nadph->initiate pre_incubate->initiate incubate Incubate at 37°C with Shaking initiate->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Cold Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Data Processing & Calculation analyze->data

Figure 2: General workflow for an in vitro metabolism assay.

Conclusion

This technical guide provides a framework for the in vitro investigation of the metabolic conversion of Orantinib to this compound. The detailed protocols for metabolic stability and enzyme phenotyping studies, along with the representative analytical method, offer a solid foundation for researchers. While specific kinetic parameters for this reaction are not publicly available, the methodologies and data presentation templates provided herein will enable drug development professionals to design and execute robust studies to characterize the metabolic profile of Orantinib and similar compounds, ultimately contributing to a more comprehensive understanding of their disposition and potential for clinical success.

References

Spectroscopic and Mechanistic Analysis of 6-Hydroxy-TSU-68: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-TSU-68 is a principal metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as Orantinib (B1684534) or SU6668). TSU-68 is recognized for its role in inhibiting angiogenesis and cell proliferation by targeting the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). Understanding the spectroscopic characteristics and metabolic fate of its derivatives is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling in drug development. This technical guide provides a consolidated overview of the known properties of this compound, outlines standard experimental protocols for its detailed analysis, and visualizes the relevant biological pathways.

Chemical and Physical Properties

While detailed spectroscopic data for this compound is not extensively published, its fundamental properties have been identified. It is formed through the hydroxylation of the parent compound, TSU-68, a process mediated by cytochrome P450 enzymes in the liver.

PropertyValueSource
Chemical Formula C₁₈H₁₈N₂O₄[1]
IUPAC Name 3-[5-[(Z)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid[1]
Molecular Weight 326.35 g/mol [1]
CAS Number 1035154-49-4
Synonyms 6-Hydroxy orantinib, ORANTINIB METABOLITE M-2[1]

Metabolic Pathway of TSU-68

The biotransformation of TSU-68 to this compound is a critical step in its metabolism. This conversion is primarily an oxidative process occurring in the liver.

TSU68 TSU-68 (Orantinib) Metabolite This compound TSU68->Metabolite Hydroxylation CYP450 Cytochrome P450 Enzymes (CYP1A1/2) CYP450->TSU68

Metabolic conversion of TSU-68 to its hydroxylated metabolite.

Spectroscopic Analysis: Experimental Protocols

The following sections detail the standard methodologies that would be employed for a comprehensive spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Objective: To determine the accurate mass, elemental composition, and fragmentation pattern of this compound for structural elucidation.

Methodology:

  • Sample Preparation: this compound is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides structural information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure and stereochemistry of this compound.

Methodology:

  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Experiments: A suite of NMR experiments is performed, including:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, and to assign the complete chemical structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O).

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Analysis: The absorbance of the sample is measured over the ultraviolet and visible range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.

Signaling Pathways Inhibited by Parent Compound TSU-68

The biological activity of this compound is expected to be closely related to that of its parent compound. TSU-68 is a potent inhibitor of several receptor tyrosine kinases that are crucial for angiogenesis and tumor growth.

cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival PDGFR->Proliferation PDGFR->Angiogenesis PDGFR->Survival FGFR->Proliferation FGFR->Angiogenesis FGFR->Survival TSU68 TSU-68 TSU68->VEGFR Inhibits TSU68->PDGFR Inhibits TSU68->FGFR Inhibits

Inhibitory action of TSU-68 on key signaling pathways.

Conclusion

This compound is a key metabolite in the biotransformation of the anti-cancer agent TSU-68. While comprehensive, publicly available spectroscopic data for this metabolite is limited, this guide outlines the standard analytical methodologies required for its full characterization. A thorough understanding of the spectroscopic properties and metabolic pathways of drug candidates and their metabolites is fundamental to advancing drug development and ensuring therapeutic efficacy and safety. Further research is warranted to fully elucidate the spectroscopic profile and biological activity of this compound.

References

6-Hydroxy-TSU-68: A Technical Overview of a Key Metabolite of the Angiogenesis Inhibitor TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-TSU-68 is recognized as a metabolite of TSU-68 (also known as Orantinib or SU6668), a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. TSU-68 plays a significant role in inhibiting angiogenesis and cell proliferation by targeting the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[1][2][3][4] As a product of the biotransformation of TSU-68 in human liver microsomes, understanding the characteristics of this compound is crucial for a comprehensive evaluation of the parent drug's metabolic profile and overall pharmacological activity.[5]

This technical guide provides a summary of the available data for this compound and a detailed overview of its parent compound, TSU-68, including its mechanism of action, relevant signaling pathways, and experimental protocols. Due to the limited publicly available information specific to this compound, the in-depth technical details provided herein primarily pertain to TSU-68.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 1035154-49-4[6]
Molecular Weight 326.35 g/mol [5][6]
Molecular Formula C18H18N2O4[6]

The Parent Compound: TSU-68 (Orantinib)

TSU-68 is a well-characterized inhibitor of several receptor tyrosine kinases critical to tumor angiogenesis and growth. Its inhibitory activity is competitive with respect to ATP.[7]

Quantitative Data: Inhibitory Activity of TSU-68

The following table outlines the inhibitory constants (Ki) of TSU-68 against its primary targets.

Target KinaseKi ValueReference
PDGFRβ8 nM[1][8][9]
FGFR11.2 µM[1][8][9]
VEGFR1 (Flt-1)2.1 µM[1][8][9]

Signaling Pathways

TSU-68 exerts its anti-angiogenic and anti-tumor effects by blocking the signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases. This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways involved in cell proliferation, migration, and survival.

TSU68_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-Akt) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream FGFR FGFR FGFR->Downstream VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR TSU68 TSU-68 TSU68->VEGFR TSU68->PDGFR TSU68->FGFR Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

TSU-68 inhibits key receptor tyrosine kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general workflow for determining the inhibitory potential of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase (e.g., VEGFR, PDGFR, FGFR)

    • Kinase-specific substrate

    • ATP (radiolabeled or non-radiolabeled for different detection methods)

    • Test compound (TSU-68 or its metabolites)

    • Kinase reaction buffer

    • Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)

    • Microplate reader or scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the recombinant kinase, its substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature for a defined period.

    • Stop the reaction.

    • Detect the level of substrate phosphorylation.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add Kinase, Substrate, and Test Compound to Microplate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Stop the Kinase Reaction D->E F Detect Substrate Phosphorylation E->F G Calculate % Inhibition and IC50 Value F->G

References

Methodological & Application

Application Note and Protocol: Quantification of 6-Hydroxy-TSU-68 in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSU-68 (Orantinib, SU6668) is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for its anti-angiogenic properties in cancer therapy.[1] The metabolic fate of TSU-68 is a critical aspect of its pharmacological profile. One of its metabolites, formed through biotransformation in the liver, is 6-Hydroxy-TSU-68.[2] Understanding the rate and extent of formation of this metabolite is crucial for characterizing the drug's pharmacokinetics and potential drug-drug interactions.

This document provides a detailed protocol for the in vitro quantification of this compound formation in human liver microsomes (HLMs). HLMs are a well-established in vitro model for studying Phase I metabolic reactions, as they are an enriched source of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for the oxidative metabolism of many drugs.[3][4] The protocol covers the incubation of TSU-68 with HLMs and the subsequent quantification of the this compound metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The assay involves incubating the parent drug, TSU-68, with pooled human liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The reaction is terminated, and the analyte, this compound, is extracted and quantified using a validated LC-MS/MS method. By measuring the formation of the metabolite over time and at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.

Materials and Reagents

  • Test Compound: TSU-68

  • Metabolite Standard: this compound

  • Internal Standard (IS): A structurally similar compound, e.g., another tyrosine kinase inhibitor or a stable isotope-labeled analog of this compound.

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from a commercial supplier).

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Magnesium Chloride (MgCl2): 1 M stock solution.

  • NADPH Regenerating System:

    • Solution A: NADP+ (1 mM) and Glucose-6-Phosphate (10 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Solution B: Glucose-6-Phosphate Dehydrogenase (1 U/mL) in 100 mM potassium phosphate buffer (pH 7.4).

  • Acetonitrile (B52724) (ACN): LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • Water: Ultrapure, LC-MS grade.

  • 96-well plates: Polypropylene.

  • Refrigerated Centrifuge.

Experimental Protocol

Preparation of Reagents and Solutions
  • TSU-68 Stock Solution: Prepare a 10 mM stock solution of TSU-68 in dimethyl sulfoxide (B87167) (DMSO). Serially dilute with DMSO and then with acetonitrile or methanol (B129727) to prepare working solutions. The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid significant effects on enzyme activity.

  • This compound Stock Solution: Prepare a 1 mM stock solution in DMSO. Use this to prepare calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in acetonitrile (e.g., 100 ng/mL) to be used for protein precipitation and sample extraction.

  • HLM Suspension: On the day of the experiment, thaw the cryopreserved HLMs rapidly in a 37°C water bath. Immediately place on ice and dilute with cold 100 mM potassium phosphate buffer (pH 7.4) to the desired concentration (e.g., 20 mg/mL). Keep on ice until use.

Incubation Procedure
  • Prepare Incubation Mix: In a 96-well plate, for each reaction, prepare the incubation mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • 3 mM MgCl2

    • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

    • TSU-68 at various concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM for kinetic studies).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, 45, and 60 minutes for time-course experiments).

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at approximately 3000 rpm for five minutes to pellet the precipitated proteins.[3]

  • Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation of the analyte and internal standard from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Data Analysis and Presentation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the experimental samples is then determined using the linear regression equation of the calibration curve.

Enzyme Kinetics

The rate of metabolite formation (v) is plotted against the substrate concentration ([S]). The Michaelis-Menten equation is fitted to the data to determine the kinetic parameters, Km and Vmax.

  • v = (Vmax * [S]) / (Km + [S])

The intrinsic clearance (CLint) can be calculated as:

  • CLint = Vmax / Km

Quantitative Data Summary

Table 1: Illustrative Time-Course of this compound Formation

Incubation Time (min)Concentration of this compound (pmol/mg protein)
00.0
515.2
1544.8
3088.5
45125.1
60150.3

Table 2: Illustrative Michaelis-Menten Kinetic Parameters for this compound Formation

ParameterValue
Km (µM)12.5
Vmax (pmol/min/mg protein)250
Intrinsic Clearance (CLint) (µL/min/mg protein)20.0

Visualizations

Metabolic_Pathway TSU68 TSU-68 Metabolite This compound TSU68->Metabolite Hydroxylation CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP1A2) CYP450->TSU68 NADP NADP+ CYP450->NADP NADPH NADPH NADPH->CYP450

Caption: Metabolic pathway of TSU-68 to this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffers, TSU-68, HLM) prep_mix Prepare Incubation Mix prep_reagents->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate centrifuge Protein Precipitation & Centrifugation terminate->centrifuge extract Extract Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for HLM incubation.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound formation in human liver microsomes. The described methodology, combining a robust in vitro incubation assay with sensitive LC-MS/MS detection, allows for the determination of key metabolic parameters. This information is invaluable for drug development professionals in understanding the metabolic profile of TSU-68 and predicting its in vivo pharmacokinetic behavior. While the provided quantitative data is illustrative, the protocol serves as a solid foundation for researchers to establish and validate their own assays for this and similar compounds.

References

Application Note: Quantification of 6-Hydroxy-TSU-68 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Hydroxy-TSU-68, a primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib), in human plasma. TSU-68 has been investigated for its anti-angiogenic and antitumor activities.[1][2][3][4] Monitoring its metabolites, such as this compound, is crucial for understanding its pharmacokinetics and metabolism.[5] This method utilizes solid-phase extraction (SPE) for sample cleanup and an electrospray ionization (ESI) source in positive ion mode for detection. The method is intended for use in preclinical and clinical research settings.

Introduction

TSU-68 is an orally active receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1][2][3][4] Its metabolism in the liver, primarily through cytochrome P450 enzymes, leads to the formation of hydroxylated metabolites, including this compound.[5] Accurate quantification of this metabolite is essential for comprehensive pharmacokinetic profiling and for assessing drug-drug interactions and patient-specific metabolic differences. This LC-MS/MS method provides the necessary sensitivity and specificity for the reliable determination of this compound in complex biological matrices like human plasma.

Experimental

Materials and Reagents

  • This compound reference standard (MedchemExpress, HY-N11676)[5]

  • TSU-68 (Orantinib, SU6668) (Selleck Chemicals)

  • Internal Standard (IS): A suitable stable isotope-labeled analog of this compound or a structurally similar compound with close chromatographic behavior. For this method, we will propose the use of a hypothetical this compound-d4.

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A solid-phase extraction (SPE) method is employed for sample cleanup and concentration.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of human plasma, add 20 µL of the internal standard working solution. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

The following are representative starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound and Internal Standard

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the reference standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound327.3To be determinedTo be determined
This compound-d4 (IS)331.3To be determinedTo be determined

Method Validation (Representative Data)

A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. The following table summarizes expected performance characteristics.

Table 4: Summary of Method Validation Parameters

ParameterExpected Result
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) < 15% (< 20% for LLOQ)
Recovery > 85%
Matrix Effect Minimal and compensated by IS

Conclusion

This application note provides a framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The proposed method, after full validation, will be a valuable tool for pharmacokinetic and metabolic studies of TSU-68 in drug development.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and the internal standard (IS).

    • Dissolve each in 1 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the this compound stock solution with 50% methanol.

    • Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Label all necessary tubes and SPE cartridges.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water through each cartridge.

  • Pipette 200 µL of each plasma sample, calibration standard, and quality control sample into appropriately labeled tubes.

  • Add 20 µL of the IS working solution to each tube (except for blank samples). Vortex for 10 seconds.

  • Load the entire volume of each sample onto a conditioned SPE cartridge. Allow the sample to pass through the cartridge by gravity or gentle vacuum.

  • Wash each cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes from each cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluates to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc LC Separation dry_recon->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_receptor Receptor Tyrosine Kinases PDGFR PDGFR VEGFR VEGFR FGFR FGFR TSU68 TSU-68 (Orantinib) TSU68->PDGFR Inhibits TSU68->VEGFR Inhibits TSU68->FGFR Inhibits Metabolism Metabolism (CYP450 in Liver) TSU68->Metabolism Metabolite This compound Metabolism->Metabolite

Caption: TSU-68 mechanism and metabolism.

References

Application Notes and Protocols for 6-Hydroxy-TSU-68 as a Metabolite Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSU-68 (Orantinib, SU6668) is a multi-targeted receptor tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting these pathways, TSU-68 demonstrates anti-angiogenic and anti-tumor activity.

6-Hydroxy-TSU-68 is a significant metabolite of TSU-68, formed in human liver microsomes. The formation of this metabolite is understood to be a result of the autoinduction of cytochrome P450 enzymes, particularly CYP1A1/2, following repeated administration of TSU-68. As a key metabolite, this compound is a critical analyte for pharmacokinetic (PK) and drug metabolism studies of TSU-68. The use of a certified this compound metabolite standard is essential for the accurate quantification of this metabolite in biological matrices, enabling a comprehensive understanding of the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide a framework for the utilization of this compound as a metabolite standard in a research and drug development setting. While specific, validated analytical methods for this compound are not publicly available, this document outlines generalized protocols based on established bioanalytical method validation guidelines, such as the ICH M10 guideline.

Signaling Pathways of TSU-68

TSU-68 exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and growth. A simplified representation of these pathways is provided below.

TSU68_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK TSU68 TSU-68 TSU68->VEGFR TSU68->PDGFR TSU68->FGFR PI3K_AKT->Angiogenesis Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Quantitative Data of TSU-68 Pharmacokinetics

While specific pharmacokinetic data for this compound is not publicly available, the following tables summarize the pharmacokinetic parameters of the parent drug, TSU-68, from a Phase I clinical study. This data provides context for the expected concentrations and analytical requirements for metabolite quantification.

Table 1: Pharmacokinetic Parameters of TSU-68 in Human Plasma (Day 1)

Dose Level (mg/m²)Cmax (μg/mL)Tmax (hr)AUC₀₋₂₄ (μg·hr/mL)
2001.8 ± 0.74.0 ± 2.011.5 ± 4.5
4002.5 ± 1.13.8 ± 1.318.9 ± 8.9
8003.2 ± 1.54.3 ± 1.525.1 ± 12.1
12003.5 ± 1.84.5 ± 1.828.4 ± 14.5

Table 2: Pharmacokinetic Parameters of TSU-68 in Human Plasma (Day 28)

Dose Level (mg/m²)Cmax (μg/mL)Tmax (hr)AUC₀₋₂₄ (μg·hr/mL)
2000.9 ± 0.43.5 ± 1.05.8 ± 2.6
4001.3 ± 0.63.3 ± 1.39.9 ± 5.0
8001.6 ± 0.83.8 ± 1.512.6 ± 6.1
12001.8 ± 0.94.0 ± 1.414.2 ± 7.3

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The following protocols are generalized and should be adapted and validated for the specific laboratory conditions and analytical instrumentation.

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for the construction of calibration curves and quality control samples.

Materials:

  • This compound certified reference standard

  • LC-MS grade methanol (B129727) or DMSO

  • LC-MS grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a suitable amount (e.g., 1 mg) of this compound standard.

    • Dissolve the standard in a minimal amount of DMSO and then dilute with methanol to the final volume in a volumetric flask. Alternatively, if soluble, dissolve directly in methanol.

    • Sonicate briefly to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C or -80°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

    • The concentration range of the working standards should cover the expected concentration range of the analyte in the biological samples.

Preparation of Calibration Curve and Quality Control Samples

Objective: To prepare calibration standards and quality control (QC) samples in the appropriate biological matrix for method validation and sample analysis.

Materials:

  • Blank biological matrix (e.g., human plasma, urine) from at least 6 different sources

  • Working standard solutions of this compound

  • Calibrated pipettes

Protocol:

  • Calibration Curve Standards:

    • Spike the blank biological matrix with the appropriate working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.

    • The concentration range should encompass the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of four concentration levels:

      • LLOQ: Lower Limit of Quantification

      • LQC: Low Quality Control (approx. 3 x LLOQ)

      • MQC: Medium Quality Control (mid-range of the calibration curve)

      • HQC: High Quality Control (approx. 75% of ULOQ)

    • QC samples should be prepared from a separate stock solution from the calibration standards.

Sample Preparation from Biological Matrix (Protein Precipitation)

Objective: To extract this compound from the biological matrix and remove interfering substances.

Sample_Preparation_Workflow Start Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Start->Add_IS Add_PP Add Protein Precipitation Solvent (e.g., Acetonitrile) Add_IS->Add_PP Vortex Vortex Mix Add_PP->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical protein precipitation workflow for sample preparation.

Protocol:

  • Thaw biological samples, calibration standards, and QC samples on ice.

  • To a 100 µL aliquot of each sample, add the internal standard (a structurally similar compound, if available and validated).

  • Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Method (Hypothetical Parameters)

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound. The following are hypothetical starting parameters that would require optimization and validation.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point for small molecule analysis.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic (e.g., 5% to 95% B) over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined by infusion of the standard.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and the most abundant and stable product ions.

    • Hypothetical Transition for this compound (MW: 326.35): Q1: 327.1 -> Q3: [Product Ion 1], [Product Ion 2]

  • Ion Source Parameters: (e.g., Gas temperatures, gas flows, ion spray voltage) to be optimized for maximum signal intensity.

Bioanalytical Method Validation

A full validation of the analytical method should be performed according to ICH M10 guidelines. The validation should include the following parameters:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Calibration Curve and Linearity: Evaluate the relationship between the instrument response and the concentration of the analyte over the intended analytical range.

  • Accuracy and Precision: Determine the closeness of the measured values to the nominal values and the reproducibility of the measurements (intra- and inter-day).

  • Recovery: Assess the extraction efficiency of the analytical method.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.

  • Stability: Investigate the stability of the analyte in the biological matrix under different storage and processing conditions (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

The use of a certified this compound metabolite standard is indispensable for the robust and reliable quantification of this key metabolite in biological samples. While specific, validated analytical methods for this compound are not publicly available, the generalized protocols and information provided in these application notes offer a comprehensive starting point for researchers. The development and validation of a sensitive and specific bioanalytical method, guided by international regulatory standards, will ensure the generation of high-quality data crucial for the advancement of TSU-68 in the drug development pipeline.

Application Notes and Protocols for TSU-68 Metabolism Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSU-68 (also known as SU6668 or Orantinib) is a multi-targeted receptor tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2] By inhibiting these receptors, TSU-68 can suppress tumor angiogenesis and cell proliferation.[1][2] Understanding the metabolic fate of TSU-68 is crucial for its development as a therapeutic agent, as metabolism significantly influences a drug's efficacy, safety, and pharmacokinetic profile.

Pre-clinical and clinical studies have indicated that TSU-68 undergoes hepatic metabolism and exhibits autoinduction, meaning it stimulates its own metabolic breakdown.[3] This phenomenon is primarily mediated by the induction of cytochrome P450 enzymes CYP1A1 and CYP1A2.[4] One of the identified metabolites of TSU-68 in human liver microsomes is 6-Hydroxy-TSU-68.

These application notes provide detailed protocols for in vitro assays to characterize the metabolism of TSU-68 using human liver microsomes and hepatocytes. The protocols will guide researchers in determining key metabolic parameters, identifying metabolites, and understanding the enzymatic pathways involved in TSU-68's biotransformation.

Signaling Pathways of TSU-68 Targets

To provide context for the therapeutic action of TSU-68, the following diagrams illustrate the signaling pathways of its primary targets: VEGFR-2, PDGFRβ, and FGFR1.

VEGFR2_Signaling_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds and activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

VEGFR-2 Signaling Pathway

PDGFRB_Signaling_Pathway cluster_membrane Plasma Membrane PDGFRB PDGFRβ Grb2 Grb2/Sos PDGFRB->Grb2 PI3K PI3K PDGFRB->PI3K PDGF PDGF PDGF->PDGFRB Binds and activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Migration Cell Migration & Proliferation ERK->Migration Akt Akt PI3K->Akt Akt->Migration

PDGFRβ Signaling Pathway

FGFR1_Signaling_Pathway cluster_membrane Plasma Membrane FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 PI3K PI3K FGFR1->PI3K FGF FGF FGF->FGFR1 Binds and activates Grb2 Grb2/Sos FRS2->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Differentiation Cell Differentiation & Survival ERK->Differentiation Akt Akt PI3K->Akt Akt->Differentiation

FGFR1 Signaling Pathway

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols.

Table 1: Metabolic Stability of TSU-68 in Human Liver Microsomes

ParameterValue
TSU-68 Initial Concentration (µM)
Microsomal Protein Concentration (mg/mL)
Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg protein)

Table 2: Metabolic Stability of TSU-68 in Human Hepatocytes

ParameterValue
TSU-68 Initial Concentration (µM)
Hepatocyte Density (cells/mL)
Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/106 cells)

Table 3: Enzyme Kinetics of TSU-68 Metabolism in Human Liver Microsomes

ParameterValue
Michaelis-Menten Constant (Km, µM)
Maximum Velocity (Vmax, pmol/min/mg protein)

Experimental Protocols

Metabolic Stability of TSU-68 in Human Liver Microsomes

This protocol determines the rate at which TSU-68 is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • TSU-68

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

Metabolic_Stability_Workflow_Microsomes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare TSU-68 and control compound stock solutions B1 Pre-incubate HLM suspension and TSU-68/controls at 37°C A1->B1 A2 Prepare HLM suspension in phosphate buffer A2->B1 A3 Prepare NADPH regenerating system B2 Initiate reaction by adding NADPH regenerating system A3->B2 B1->B2 B3 Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) B2->B3 C1 Quench reaction in aliquots with cold acetonitrile B3->C1 C2 Centrifuge to precipitate protein C1->C2 C3 Analyze supernatant by LC-MS/MS for remaining TSU-68 C2->C3 C4 Plot ln(% remaining TSU-68) vs. time and calculate half-life and intrinsic clearance C3->C4

Workflow for Microsomal Metabolic Stability Assay

Procedure:

  • Preparation:

    • Prepare a stock solution of TSU-68 (e.g., 1 mM) in a suitable solvent like DMSO.

    • Prepare working solutions of TSU-68 and control compounds in phosphate buffer. The final concentration of TSU-68 in the incubation is typically 1 µM.

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the TSU-68 working solution. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a tube containing a quenching solution (e.g., 2 volumes of cold acetonitrile).

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining concentration of TSU-68 at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of TSU-68 remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Metabolite Identification and CYP450 Phenotyping

This protocol aims to identify the metabolites of TSU-68 and determine which CYP450 enzymes are responsible for its metabolism.

Materials:

  • Same as Protocol 1

  • Recombinant human CYP450 enzymes (CYP1A1, CYP1A2, and a panel of other major CYPs like 3A4, 2D6, 2C9, etc.)

  • Selective CYP450 chemical inhibitors

  • This compound analytical standard (if available)

Procedure:

  • Metabolite Identification:

    • Perform the metabolic stability assay as described in Protocol 1, but with a higher concentration of TSU-68 (e.g., 10 µM) to generate detectable levels of metabolites.

    • Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites. Look for the mass of this compound.

  • CYP450 Phenotyping (Reaction Phenotyping):

    • Recombinant Enzymes: Incubate TSU-68 with individual recombinant human CYP450 enzymes (especially CYP1A1 and CYP1A2) and the NADPH regenerating system. Analyze the formation of this compound to identify which enzymes can metabolize the parent compound.

    • Chemical Inhibition: In the human liver microsome assay, co-incubate TSU-68 with selective inhibitors for various CYP450 enzymes. A significant reduction in the metabolism of TSU-68 in the presence of a specific inhibitor indicates the involvement of that enzyme.

TSU-68 Metabolism in Suspended Human Hepatocytes

This protocol assesses the metabolism of TSU-68 in a more physiologically relevant in vitro system that includes both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • TSU-68 and control compounds

  • Incubator with 5% CO2 at 37°C

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and dilute the cells to the desired density (e.g., 1 x 106 viable cells/mL) in pre-warmed culture medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add TSU-68 and control compounds to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At specified time points, collect aliquots of the cell suspension.

  • Sample Processing and Analysis:

    • Quench the reaction by adding cold acetonitrile.

    • Process the samples as described in Protocol 1 for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described in Protocol 1, normalizing the clearance to the number of cells (e.g., µL/min/106 cells).

Conclusion

The provided protocols offer a comprehensive framework for investigating the in vitro metabolism of TSU-68. By employing these methods, researchers can determine the metabolic stability of TSU-68, identify its metabolites, and elucidate the enzymatic pathways responsible for its biotransformation. This information is essential for predicting its in vivo pharmacokinetic behavior and for making informed decisions during the drug development process. The autoinduction of its own metabolism via CYP1A1 and CYP1A2 is a key characteristic of TSU-68 that warrants careful consideration in both preclinical and clinical studies.[3][4]

References

Application Notes and Protocols for 6-Hydroxy-TSU-68 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TSU-68 (also known as SU6668 or Orantinib) is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for its anti-angiogenic and anti-tumor properties. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). The metabolism of TSU-68 is a critical aspect of its pharmacological profile, with 6-Hydroxy-TSU-68 being a significant metabolite. Understanding the potential for drug-drug interactions (DDIs) involving both the parent drug and its metabolites is paramount for ensuring patient safety and therapeutic efficacy during clinical development.

These application notes provide a comprehensive overview of the role of this compound in drug-drug interaction studies, with a focus on its interaction with cytochrome P450 (CYP) enzymes. Detailed protocols for key in vitro experiments are provided to guide researchers in assessing the DDI potential of this metabolite.

Metabolic Pathway of TSU-68 to this compound

The formation of this compound is a primary metabolic pathway for TSU-68. This hydroxylation is mediated by cytochrome P450 enzymes, and notably, TSU-68 has been shown to induce its own metabolism, a phenomenon known as autoinduction.[1][2] This autoinduction is particularly relevant for CYP1A1 and CYP1A2.[1][2]

TSU68 TSU-68 (SU6668) Metabolite This compound TSU68->Metabolite Hydroxylation CYP1A1_2 CYP1A1 / CYP1A2 TSU68->CYP1A1_2 Induction CYP1A1_2->TSU68 Metabolism

Figure 1: Metabolic autoinduction of TSU-68.

Drug-Drug Interaction Potential of this compound

The DDI potential of a metabolite is a critical consideration in drug development. A metabolite can act as a victim (its formation or clearance is affected by other drugs) or a perpetrator (it affects the metabolism of other drugs). Given that TSU-68 induces CYP1A enzymes, it is crucial to evaluate whether this compound also possesses inductive or inhibitory properties towards various CYP isoforms.

Perpetrator Potential: Inhibition of Cytochrome P450 Enzymes

To assess the risk of this compound inhibiting the metabolism of co-administered drugs, in vitro CYP inhibition assays are essential. These assays determine the concentration of the metabolite required to inhibit the activity of specific CYP enzymes by 50% (IC50 value).

Quantitative Data Summary (Hypothetical)

As of the latest literature review, specific IC50 or Ki values for the inhibitory effects of this compound on a comprehensive panel of cytochrome P450 enzymes have not been publicly reported. The following table is a template that researchers should aim to complete through experimental investigation.

CYP IsoformProbe SubstrateIC50 (µM) of this compoundInhibition Potential
CYP1A2Phenacetin (B1679774)Data not availableTo be determined
CYP2B6BupropionData not availableTo be determined
CYP2C8AmodiaquineData not availableTo be determined
CYP2C9Diclofenac (B195802)Data not availableTo be determined
CYP2C19S-MephenytoinData not availableTo be determined
CYP2D6DextromethorphanData not availableTo be determined
CYP3A4MidazolamData not availableTo be determined
CYP3A4TestosteroneData not availableTo be determined
Perpetrator Potential: Induction of Cytochrome P450 Enzymes

The parent compound, TSU-68, is a known inducer of CYP1A1 and CYP1A2.[1][2] It is plausible that this compound could also contribute to this induction. In vitro studies using primary human hepatocytes are the gold standard for evaluating enzyme induction potential.

Quantitative Data Summary

A study by Ohno et al. (2025) described the use of in vitro human hepatocyte data to develop a physiologically based pharmacokinetic (PBPK) model for the autoinduction of TSU-68, which involved measuring the induction of CYP1A1 and CYP1A2 mRNA expression and enzyme activity. While specific EC50 (concentration causing 50% of maximal effect) and Emax (maximal effect) values for this compound are not detailed in publicly available abstracts, the following table summarizes the key findings for the parent compound, which provides a basis for investigating the metabolite.

ParameterCYP1A1CYP1A2
TSU-68
mRNA InductionConcentration-dependent increaseConcentration-dependent increase
Enzyme Activity InductionConcentration-dependent increaseConcentration-dependent increase
This compound
mRNA InductionData not availableData not available
Enzyme Activity InductionData not availableData not available

Experimental Protocols

The following are detailed protocols for key experiments to assess the drug-drug interaction potential of this compound.

Protocol 1: Cytochrome P450 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms using human liver microsomes.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubate Incubate HLM, Metabolite, and Substrate at 37°C HLM->Incubate Metabolite This compound Stock Metabolite->Incubate Substrate CYP Probe Substrate Stock Substrate->Incubate NADPH NADPH regenerating system StartRxn Initiate reaction with NADPH Incubate->StartRxn IncubateRxn Incubate at 37°C StartRxn->IncubateRxn StopRxn Terminate reaction (e.g., with acetonitrile) IncubateRxn->StopRxn Centrifuge Centrifuge to pellet protein StopRxn->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Calc Calculate % inhibition and IC50 LCMS->Calc

Figure 2: Workflow for CYP450 inhibition assay.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare stock solutions of CYP probe substrates and positive control inhibitors.

    • Prepare the NADPH regenerating system in buffer.

  • Incubation:

    • In a 96-well plate, add potassium phosphate buffer, HLM, and the CYP probe substrate.

    • Add varying concentrations of this compound to the appropriate wells. Include vehicle control (solvent only) and positive control inhibitor wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: Cytochrome P450 Induction Assay in Human Hepatocytes

This protocol describes the evaluation of the potential of this compound to induce CYP1A1 and CYP1A2 expression and activity in cultured primary human hepatocytes.

cluster_culture Hepatocyte Culture cluster_treatment Treatment cluster_endpoint Endpoint Analysis Seed Seed cryopreserved human hepatocytes in collagen-coated plates Culture Culture for 24-48 hours to allow attachment Seed->Culture Treat Treat cells with this compound, positive controls, and vehicle Culture->Treat Incubate Incubate for 48-72 hours Treat->Incubate mRNA mRNA Analysis (qRT-PCR) Incubate->mRNA Activity Enzyme Activity Assay (Incubate with probe substrate) Incubate->Activity

Figure 3: Workflow for CYP450 induction assay.

Materials:

  • This compound

  • Cryopreserved primary human hepatocytes

  • Collagen-coated culture plates (e.g., 24- or 48-well)

  • Hepatocyte culture medium (e.g., Williams' Medium E supplemented with growth factors)

  • Positive control inducers (e.g., omeprazole (B731) or 3-methylcholanthrene (B14862) for CYP1A)

  • Vehicle control (e.g., DMSO)

  • Reagents for RNA extraction and qRT-PCR

  • CYP1A2 probe substrate (e.g., phenacetin)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Seeding and Culture:

    • Thaw and seed cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's protocol.

    • Culture the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours to allow for cell attachment and monolayer formation.

  • Treatment:

    • Prepare treatment media containing various concentrations of this compound, a positive control inducer, and a vehicle control.

    • Replace the culture medium with the treatment media.

    • Incubate the cells for 48-72 hours, with daily media changes.

  • Endpoint Analysis:

    • mRNA Expression:

      • At the end of the treatment period, lyse the cells and extract total RNA.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of CYP1A1 and CYP1A2, normalized to a housekeeping gene.

    • Enzyme Activity:

      • Wash the cells with warm buffer.

      • Incubate the cells with a medium containing a specific CYP1A2 probe substrate (e.g., phenacetin) for a defined period.

      • Collect the supernatant and analyze the formation of the metabolite (e.g., acetaminophen) by LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.

    • Determine the EC50 and Emax values for induction by fitting the concentration-response data to a suitable model.

Conclusion

The metabolite this compound is a key component in the metabolic profile of the anti-cancer agent TSU-68. Due to the autoinduction of CYP1A enzymes by the parent compound, a thorough investigation of the DDI potential of this compound is essential. The provided protocols for CYP inhibition and induction assays offer a framework for researchers to generate the necessary data to characterize its role as a potential perpetrator in drug-drug interactions. The absence of publicly available quantitative inhibition data for this compound highlights a critical area for future research to ensure the safe clinical development and use of TSU-68.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6-Hydroxy-TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-TSU-68 is a metabolite of TSU-68 (also known as SU6668 or Orantinib), a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] The parent compound, TSU-68, is known to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR).[2][3][4][5][6] These RTKs are critical mediators of angiogenesis, cell proliferation, and survival, and their dysregulation is a hallmark of many cancers.[6]

Given that this compound is a metabolite of TSU-68, it is crucial to determine if it retains biological activity. The following application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound by assessing its impact on cell viability, apoptosis, and specific kinase activity. While these protocols are established for the parent compound, they are directly applicable for characterizing the biological profile of its metabolites.

Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

TSU-68 and its metabolites are presumed to act by competitively binding to the ATP-binding pocket of the catalytic domain of VEGFR, PDGFR, and FGFR. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the targeted signaling pathways.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS FGFR FGFR FGFR->PLCg FGFR->RAS VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation mTOR->Proliferation Compound This compound Compound->VEGFR Compound->PDGFR Compound->FGFR

Figure 1: Targeted Signaling Pathways of TSU-68 and its Metabolites.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory activities of the parent compound, TSU-68. Similar tables should be generated to compare the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of TSU-68

Target KinaseAssay TypeIC50 / Ki
PDGFRβCell-free8 nM (Ki)
FGFR1Cell-free1.2 µM (IC50)
VEGFR1 (Flt-1)Cell-free2.1 µM (IC50)
VEGFR2 (KDR)Cell-free2.4 µM (IC50)
c-KitCellular0.1 - 1 µM (IC50)

Data compiled from multiple sources.[2][3][5]

Table 2: Cellular Activity of TSU-68

Cell LineAssay TypeEffectIC50
HUVECsMitogenesis (VEGF-driven)Inhibition0.34 µM
HUVECsMitogenesis (FGF-driven)Inhibition9.6 µM
MO7EProliferation (SCF-driven)Inhibition0.29 µM

Data compiled from multiple sources.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Figure 2: MTT Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC Staining)

This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Workflow:

Figure 3: Annexin V Apoptosis Assay Workflow.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Kinase Activity Assay (VEGFR-2 Kinase Assay)

This assay measures the ability of this compound to inhibit the phosphorylation activity of a specific kinase, such as VEGFR-2.

Workflow:

Figure 4: VEGFR-2 Kinase Activity Assay Workflow.

Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer, ATP solution, and the peptide substrate (e.g., Poly (Glu, Tyr) 4:1) according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

  • Master Mix Preparation: Prepare a master mix containing 1X Kinase Buffer, ATP, and the substrate.

  • Compound Addition: Add serial dilutions of this compound to the wells of a 96-well plate. Include a positive control (kinase alone) and a blank (no kinase).

  • Kinase Addition: Dilute the recombinant VEGFR-2 kinase in 1X Kinase Buffer and add to the appropriate wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • ATP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader. The signal intensity is inversely correlated with kinase activity.

References

Application Note: Analytical Techniques for the Separation of TSU-68 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of analytical methodologies for the separation and quantification of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, and its primary human metabolites. TSU-68 is an investigational anti-cancer agent that targets VEGFR-2, PDGFRβ, and FGFR1. Its metabolism in humans is primarily hepatic, mediated by cytochrome P450 enzymes CYP1A1 and CYP1A2, leading to the formation of three major hydroxylated metabolites.[1] This application note outlines a validated high-performance liquid chromatography (HPLC) method for the analysis of TSU-68 and proposes a novel, robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous separation and quantification of TSU-68 and its positional isomeric hydroxylated metabolites.

Introduction to TSU-68 and its Metabolism

TSU-68, also known as Orantinib or SU6668, is an oral, small-molecule inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1). By inhibiting these receptors, TSU-68 can suppress tumor angiogenesis and growth.

In vivo, TSU-68 exhibits autoinduction of its own metabolism, leading to a decrease in plasma concentrations upon repeated administration.[2] This is primarily due to the induction of the cytochrome P450 enzymes CYP1A1 and CYP1A2.[1] The primary metabolic pathway is hydroxylation of the indolinone ring system.

The major human metabolites of TSU-68 have been identified as:

  • 5-hydroxy-TSU-68

  • 6-hydroxy-TSU-68

  • 7-hydroxy-TSU-68

These metabolites are positional isomers, making their chromatographic separation challenging but essential for detailed pharmacokinetic and metabolic studies.

Signaling Pathway Inhibition by TSU-68

TSU-68 exerts its anti-cancer effects by blocking the signaling pathways initiated by VEGF, PDGF, and FGF. These pathways are crucial for tumor angiogenesis, cell proliferation, and survival. A simplified diagram of the signaling pathways inhibited by TSU-68 is presented below.

G cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRB->PLCg PDGFRB->PI3K PDGFRB->RAS FGFR1->PLCg FGFR1->PI3K FGFR1->RAS TSU68 TSU-68 TSU68->VEGFR2 TSU68->PDGFRB TSU68->FGFR1 Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

TSU-68 inhibits key signaling pathways.

Analytical Methods

HPLC-UV Method for TSU-68 Quantification

A validated HPLC method with UV detection has been used in clinical trials to quantify TSU-68 in human plasma.[2]

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Lower Limit of Quantification (LLOQ): 0.1 µg/mL.[2]

Sample Preparation Workflow:

G start Plasma Sample Collection step1 Protein Precipitation (e.g., with acetonitrile) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Transfer step2->step3 step4 Evaporation to Dryness step3->step4 step5 Reconstitution in Mobile Phase step4->step5 end HPLC-UV Analysis step5->end

References

Application Notes and Protocols for In Vitro Incubation of SU6668 with Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU6668, also known as Orantinib or TSU-68, is a multi-targeted receptor tyrosine kinase inhibitor that has shown potential in cancer therapy by targeting key signaling pathways involved in tumor angiogenesis and growth, such as VEGFR, PDGFR, and FGFR.[1][2] Understanding the metabolic fate of drug candidates like SU6668 is a critical step in preclinical drug development. In vitro metabolism studies using liver microsomes are a standard approach to assess the metabolic stability of a compound and to identify the enzymes responsible for its biotransformation, primarily the cytochrome P450 (CYP) superfamily of enzymes.[3][4]

These application notes provide a detailed protocol for the in vitro incubation of SU6668 with liver microsomes to determine its metabolic stability. The protocol also outlines the subsequent steps for metabolite identification and reaction phenotyping to identify the specific CYP isoforms involved in SU6668 metabolism.

Overview of the Experimental Workflow

The in vitro metabolism of SU6668 in liver microsomes is assessed by monitoring the disappearance of the parent compound over time. The experiment involves incubating SU6668 with liver microsomes in the presence of a necessary cofactor, NADPH, which is supplied through a regenerating system.[5] Samples are taken at various time points, the reaction is quenched, and the concentration of the remaining SU6668 is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data generated is used to calculate key metabolic stability parameters such as the half-life (t½) and intrinsic clearance (CLint).

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for SU6668 Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare SU6668 Stock Solution D Pre-incubate Microsomes and SU6668 at 37°C A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add NADPH to start F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile (B52724) containing Internal Standard G->H I Protein Precipitation (Centrifugation) H->I J Collect Supernatant I->J K LC-MS/MS Analysis J->K L Data Analysis (Calculate t½ and CLint) K->L

Caption: A flowchart illustrating the key steps in the in vitro microsomal stability assay of SU6668.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.Storage
SU6668 (Orantinib)Cayman Chemical13873Room Temperature
Pooled Human Liver Microsomes (HLM)Corning452161-80°C
NADPH Regenerating System Solution ACorning451220-20°C
NADPH Regenerating System Solution BCorning451200-20°C
Potassium Phosphate (B84403) Buffer (0.5 M, pH 7.4)Sigma-AldrichP8584Room Temperature
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4Room Temperature
Water (LC-MS Grade)Fisher ScientificW6-4Room Temperature
Internal Standard (e.g., Tolbutamide)Sigma-AldrichT0891Room Temperature

Experimental Protocols

Preparation of Solutions
  • SU6668 Stock Solution (10 mM): Dissolve an appropriate amount of SU6668 in DMSO to achieve a final concentration of 10 mM.

  • SU6668 Working Solution (100 µM): Dilute the 10 mM stock solution with acetonitrile.

  • Potassium Phosphate Buffer (100 mM, pH 7.4): Dilute the 0.5 M stock solution with LC-MS grade water.

  • NADPH Regenerating System: Prepare according to the manufacturer's instructions. Typically, this involves mixing Solution A (NADP+ and glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase) in the reaction buffer.

  • Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to a final concentration of 1 mg/mL with 100 mM potassium phosphate buffer (pH 7.4). Keep on ice until use.

  • Quenching Solution: Prepare a solution of acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Tolbutamide) and keep it at -20°C.

Microsomal Incubation
  • Prepare two sets of reaction tubes: one for the test reaction (+NADPH) and one for the negative control (-NADPH).

  • To each tube, add the following components in the order listed in the table below, vortexing gently after each addition.

ComponentVolume (µL) for +NADPHVolume (µL) for -NADPHFinal Concentration
100 mM Potassium Phosphate Buffer (pH 7.4)to a final volume of 200 µLto a final volume of 200 µL100 mM
1 mg/mL Microsome Suspension1001000.5 mg/mL
100 µM SU6668 Working Solution221 µM
NADPH Regenerating System200As per manufacturer
100 mM Potassium Phosphate Buffer (pH 7.4)020-
  • Pre-incubate the tubes containing the buffer, microsomes, and SU6668 at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" tubes. For the "-NADPH" tubes, add an equal volume of potassium phosphate buffer.

  • Incubate the reactions at 37°C with constant shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot from each reaction tube and immediately add it to a tube containing 150 µL of the cold quenching solution.

  • Vortex the quenched samples vigorously to precipitate the proteins.

Sample Processing and Analysis
  • Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of SU6668 to the internal standard.

Data Presentation and Analysis

The metabolic stability of SU6668 is determined by calculating the percentage of the compound remaining at each time point relative to the 0-minute time point.

Table 1: Example Data for SU6668 Metabolic Stability in Human Liver Microsomes

Time (min)Peak Area Ratio (SU6668/IS)% SU6668 Remaining
01.25100
51.0584
150.7560
300.4536
600.1512

The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Metabolite Identification and Reaction Phenotyping

Metabolite Identification Protocol
  • Perform a larger scale incubation of SU6668 with human liver microsomes as described above.

  • Analyze the supernatant using high-resolution LC-MS/MS.

  • Screen the data for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for N-deethylation, etc.).

  • Fragment the potential metabolite ions (MS/MS) to obtain structural information and compare the fragmentation patterns to that of the parent compound.

Reaction Phenotyping Protocol

To identify the specific CYP450 enzymes responsible for SU6668 metabolism, two common approaches can be used:

  • Recombinant Human CYP Enzymes: Incubate SU6668 with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) and measure the rate of SU6668 depletion.[3][5] The enzyme that shows the highest rate of metabolism is likely the primary contributor.

  • Chemical Inhibition Assay: Incubate SU6668 with pooled human liver microsomes in the presence and absence of specific CYP inhibitors.[3][5] A significant decrease in the metabolism of SU6668 in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Table 2: Recommended CYP Isoforms and Specific Inhibitors for Reaction Phenotyping

CYP IsoformSpecific Inhibitor
CYP1A2Furafylline
CYP2C9Sulfaphenazole
CYP2C19Ticlopidine
CYP2D6Quinidine
CYP3A4Ketoconazole

Diagram of the Cytochrome P450 Catalytic Cycle

cyp450_cycle Simplified Cytochrome P450 Catalytic Cycle A CYP-Fe³⁺ B CYP-Fe³⁺ (Substrate Bound) A->B Substrate (RH) binding C CYP-Fe²⁺ (Substrate Bound) B->C e⁻ from NADPH-P450 reductase D CYP-Fe²⁺-O₂ (Substrate Bound) C->D O₂ binding E CYP-Fe³⁺-O₂²⁻ (Substrate Bound) D->E e⁻ from NADPH-P450 reductase F [CYP-Fe⁴⁺=O]²⁺ (Substrate Radical) E->F 2H⁺, -H₂O G CYP-Fe³⁺ (Product Bound) F->G Substrate Oxidation (ROH) G->A Product (ROH) release

Caption: A diagram illustrating the key steps in the catalytic cycle of cytochrome P450 enzymes.

Conclusion

This document provides a comprehensive protocol for assessing the in vitro metabolic stability of SU6668 using human liver microsomes. By following these guidelines, researchers can obtain valuable data on the intrinsic clearance of SU6668, which is essential for predicting its in vivo pharmacokinetic properties. Furthermore, the outlined strategies for metabolite identification and reaction phenotyping will enable the elucidation of the biotransformation pathways of SU6668 and the identification of the key metabolizing enzymes, which is critical for understanding potential drug-drug interactions.

References

Application of 6-Hydroxy-TSU-68 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-TSU-68 is the primary metabolite of TSU-68 (also known as Orantinib), an oral multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR-2), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). Understanding the pharmacokinetic profile of TSU-68 and its metabolite, this compound, is crucial for evaluating the drug's efficacy, safety, and potential for drug-drug interactions. This document provides detailed application notes and protocols relevant to the study of this compound in a pharmacokinetic context. This compound is formed in the liver via cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2. The metabolism of TSU-68 is subject to autoinduction, leading to a decrease in plasma concentrations of the parent drug upon repeated administration.

Data Presentation: Pharmacokinetics of TSU-68

Dose Level (mg/m² bid)AdministrationCmax (μg/mL)AUC₀₋ₜ (μg·h/mL)Tmax (h)T₁/₂ (h)Study Population
200Day 11.5 ± 0.66.8 ± 2.53.0 ± 1.44.1 ± 1.5Advanced Solid Tumors
200Day 290.8 ± 0.43.5 ± 1.82.8 ± 1.03.6 ± 1.1Advanced Solid Tumors
400Day 12.1 ± 1.210.2 ± 5.93.5 ± 1.74.5 ± 1.9Advanced Solid Tumors
400Day 291.1 ± 0.55.2 ± 2.73.2 ± 1.53.9 ± 1.3Advanced Solid Tumors
800Day 12.5 ± 1.513.1 ± 8.34.0 ± 2.15.0 ± 2.3Advanced Solid Tumors
800Day 291.3 ± 0.76.7 ± 4.13.7 ± 1.84.2 ± 1.7Advanced Solid Tumors
1200Day 12.8 ± 1.815.2 ± 10.14.3 ± 2.45.3 ± 2.5Advanced Solid Tumors
1200Day 291.5 ± 0.97.9 ± 5.04.0 ± 2.04.5 ± 1.9Advanced Solid Tumors

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC₀₋ₜ: Area under the plasma concentration-time curve from time zero to the last measurable time point. Tmax: Time to reach Cmax. T₁/₂: Elimination half-life. bid: twice daily.

Experimental Protocols

In Vitro Metabolism of TSU-68 in Human Liver Microsomes

This protocol is designed to study the formation of this compound from its parent compound, TSU-68, using human liver microsomes.

Materials:

  • TSU-68

  • This compound (as a reference standard)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of TSU-68 in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine potassium phosphate buffer, HLM, and the TSU-68 stock solution. The final concentration of DMSO should be less than 1%.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Quantification of TSU-68 and this compound in Human Plasma

This protocol outlines a method for the simultaneous quantification of TSU-68 and this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples from subjects administered TSU-68

  • TSU-68 and this compound analytical standards

  • Internal standard (IS)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate TSU-68, this compound, and the internal standard.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM transitions would need to be optimized for TSU-68, this compound, and the IS. For example:

        • TSU-68: Precursor ion (Q1) -> Product ion (Q3)

        • This compound: Precursor ion (Q1) -> Product ion (Q3)

        • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

  • Data Analysis:

    • Construct calibration curves for both TSU-68 and this compound using known concentrations of the standards.

    • Quantify the concentrations of TSU-68 and this compound in the plasma samples by interpolating their peak area ratios (analyte/IS) against the respective calibration curves.

Visualizations

TSU68_Metabolism TSU68 TSU-68 Metabolite This compound TSU68->Metabolite Hydroxylation Excretion Further Metabolism and/or Excretion Metabolite->Excretion CYP CYP1A1 / CYP1A2 (Liver Microsomes) CYP->TSU68 Induction

Caption: Metabolic pathway of TSU-68 to this compound.

PK_Workflow cluster_sampling Plasma Sample Collection cluster_analysis Bioanalytical Workflow cluster_data Data Interpretation Dosing TSU-68 Administration Sampling Blood Sampling at Pre-defined Time Points Dosing->Sampling Centrifugation Centrifugation to Obtain Plasma Sampling->Centrifugation Storage Plasma Storage at -80°C Centrifugation->Storage Extraction Protein Precipitation & Extraction Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of TSU-68 & this compound LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-TSU-68 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the 6-Hydroxy-TSU-68 analytical standard. As a metabolite of the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib), a pure standard of this compound is crucial for pharmacokinetic and metabolism studies.

The synthesis of this standard can present several challenges, primarily due to the multi-step nature of the process and the potential for side reactions. This guide focuses on a plausible and common synthetic approach: the condensation of a 6-hydroxyoxindole precursor with a functionalized pyrrole (B145914) aldehyde.

Proposed Synthetic Pathway

A likely synthetic route for this compound involves a Knoevenagel-type condensation. This reaction joins the two key heterocyclic precursors: 6-hydroxy-2-oxindole and 2,4-dimethyl-5-formyl-1H-pyrrole-3-propanoic acid. The successful execution of this synthesis relies on the careful preparation of these precursors and optimization of the condensation reaction conditions.

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Final Condensation Step Starting Material A Substituted Aniline (B41778) 6-Hydroxy-2-oxindole 6-Hydroxy-2-oxindole Starting Material A->6-Hydroxy-2-oxindole Cyclization Condensation Knoevenagel Condensation 6-Hydroxy-2-oxindole->Condensation Starting Material B Pyrrole Derivative Pyrrole Aldehyde 2,4-dimethyl-5-formyl- 1H-pyrrole-3-propanoic acid Starting Material B->Pyrrole Aldehyde Vilsmeier-Haack Formylation Pyrrole Aldehyde->Condensation Purification Chromatography Condensation->Purification Crude Product This compound This compound Purification->this compound Pure Standard

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Condensation Reaction

  • Question: I am observing a very low yield of the final product, this compound, after the condensation step. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Knoevenagel-type condensation of an oxindole (B195798) with an aldehyde can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The reaction may not be proceeding to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

    • Base Catalyst: The choice and amount of base are critical. Common bases for this condensation include piperidine (B6355638), pyrrolidine (B122466), or triethylamine, often with a catalytic amount of acetic acid. If the reaction is sluggish, you might consider screening different bases or adjusting the catalyst loading.

    • Solvent: The polarity of the solvent can significantly influence the reaction rate. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used. However, aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be explored to improve the solubility of the reactants.

    • Decomposition of Reactants or Product: The pyrrole aldehyde precursor can be sensitive to strongly basic or acidic conditions and high temperatures. Similarly, the hydroxylated oxindole and the final product can be susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Issue 2: Formation of Multiple Products and Purification Challenges

  • Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the potential side products and what purification strategies can I employ?

  • Answer: The formation of multiple products is a common challenge. Potential side products could include self-condensation products of the pyrrole aldehyde, decomposition products, or regioisomers if the hydroxylation of the oxindole was not selective.

    • Side Product Identification: It is advisable to characterize the major side products using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the competing reaction pathways.

    • Purification Strategy:

      • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The hydroxyl group on the final product will increase its polarity compared to the parent TSU-68.

      • Preparative HPLC: For obtaining a high-purity analytical standard, preparative High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid can provide excellent separation.

Purification Technique Mobile Phase System (Example) Advantages Disadvantages
Silica Gel ChromatographyHexane/Ethyl Acetate or Dichloromethane/Methanol gradientHigh capacity, cost-effective for initial cleanup.May not resolve closely related impurities.
Preparative HPLC (C18)Water/Acetonitrile with 0.1% TFAHigh resolution, provides high purity product.Lower capacity, more expensive.

Issue 3: Difficulty in Synthesizing the 6-Hydroxy-2-oxindole Precursor

  • Question: I am having trouble with the synthesis of the 6-hydroxy-2-oxindole precursor. What are some reliable methods and potential pitfalls?

  • Answer: The synthesis of 6-hydroxy-2-oxindole can be challenging due to the potential for oxidation and the need for regioselective synthesis. A common approach is the cyclization of a suitably substituted aniline derivative.

    • Synthetic Approach: A reliable method involves the cyclization of an N-(3-hydroxyphenyl)amide derivative. This can be achieved through base-promoted phenoxide cyclization.

    • Protecting Groups: To avoid unwanted side reactions on the hydroxyl group during cyclization or subsequent steps, it may be necessary to use a protecting group, such as a benzyl (B1604629) or silyl (B83357) ether. The protecting group must be stable to the cyclization conditions and readily removable at a later stage.

    • Oxidation: The hydroxylated aromatic ring is susceptible to oxidation. It is crucial to perform the reaction and work-up under an inert atmosphere and to use degassed solvents.

G Start Low Yield of 6-Hydroxy-2-oxindole Check_Purity Check Purity of Starting Aniline Start->Check_Purity Optimize_Cyclization Optimize Cyclization Conditions (Base, Temp.) Check_Purity->Optimize_Cyclization Pure Purify_Aniline Purify Starting Material Check_Purity->Purify_Aniline Impure Screen_Bases Screen Different Bases (e.g., K2CO3, Cs2CO3) Optimize_Cyclization->Screen_Bases No Improvement Success Improved Yield Optimize_Cyclization->Success Improvement Use_Protecting_Group Consider Protecting Hydroxyl Group Protect_OH Protect OH with Bn or TBS Use_Protecting_Group->Protect_OH Purify_Aniline->Optimize_Cyclization Screen_Bases->Use_Protecting_Group Protect_OH->Success

Caption: Troubleshooting workflow for 6-hydroxy-2-oxindole synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of synthesizing a this compound standard?

    • A1: A pure analytical standard of this compound is essential for its quantification in biological matrices (e.g., plasma, urine) during preclinical and clinical studies of TSU-68. It allows for the accurate assessment of the metabolic fate and pharmacokinetic profile of the parent drug.

  • Q2: Can I synthesize this compound by direct hydroxylation of TSU-68?

    • A2: Direct, late-stage hydroxylation of a complex molecule like TSU-68 is synthetically challenging. It often lacks regioselectivity, leading to a mixture of hydroxylated isomers that are difficult to separate. While enzymatic or microbial hydroxylation methods exist, a de novo synthesis starting from a hydroxylated precursor generally offers better control and scalability for producing a pure standard.

  • Q3: What analytical techniques are recommended for characterizing the final product?

    • A3: A combination of techniques is necessary to confirm the structure and purity of this compound:

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Q4: How should I store the this compound standard?

    • A4: Due to the presence of the phenolic hydroxyl group, this compound may be susceptible to oxidation. It is recommended to store the solid compound in a tightly sealed container, protected from light, at -20°C. Solutions should be freshly prepared or stored at -80°C for short periods.

Experimental Protocols

Note: The following are hypothetical protocols based on established chemical literature for similar transformations. Optimization will be necessary.

Protocol 1: Synthesis of 6-Hydroxy-2-oxindole

  • Protection (if necessary): To a solution of 3-aminophenol (B1664112) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and a protecting group reagent (e.g., benzyl bromide). Stir at room temperature until the reaction is complete (monitor by TLC). Work up and purify to obtain the O-protected 3-aminophenol.

  • Amide Formation: React the protected or unprotected 3-aminophenol with chloroacetyl chloride in the presence of a base to form the corresponding α-chloroacetanilide.

  • Cyclization: Treat the α-chloroacetanilide with a Lewis acid (e.g., AlCl₃) or a strong base to effect intramolecular Friedel-Crafts cyclization to form the protected 6-hydroxy-2-oxindole.

  • Deprotection (if necessary): If a protecting group was used, remove it using appropriate conditions (e.g., hydrogenolysis for a benzyl group).

  • Purification: Purify the crude 6-hydroxy-2-oxindole by column chromatography or recrystallization.

Protocol 2: Knoevenagel Condensation to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve 6-hydroxy-2-oxindole (1 equivalent) and 2,4-dimethyl-5-formyl-1H-pyrrole-3-propanoic acid (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by preparative HPLC if a high-purity standard is required.

Parameter Recommended Condition Notes
Reactant Ratio 1:1 (Oxindole:Aldehyde)An excess of one reactant may be used to drive the reaction to completion.
Solvent Ethanol, Methanol, or DMFSolvent choice can affect solubility and reaction rate.
Catalyst Piperidine or Pyrrolidine (0.1 eq)Base selection and concentration may need optimization.
Temperature RefluxThe optimal temperature will depend on the solvent used.
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent oxidation of the hydroxyl group.

preventing degradation of 6-Hydroxy-TSU-68 in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of 6-Hydroxy-TSU-68 to minimize degradation and ensure experimental reproducibility. The information provided is based on best practices for small molecule kinase inhibitors, including its parent compound TSU-68 (also known as Orantinib or SU6668), as specific stability data for this compound is limited in publicly available literature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Question Possible Cause Recommended Solution
I am observing a loss of biological activity of this compound in my cell-based assays over time. Degradation of the compound in aqueous cell culture media.- Prepare fresh working solutions from a frozen DMSO stock for each experiment.- Minimize the incubation time of the compound in the media as much as the experimental design allows.- Conduct a stability study of this compound in your specific cell culture media to determine its degradation rate (see Experimental Protocols).
I see precipitation in my stock solution or when I dilute it into my aqueous buffer/media. The compound's solubility limit has been exceeded. This can be exacerbated by using non-anhydrous DMSO for stock solutions.- Ensure the stock solution in DMSO is fully dissolved. Gentle warming and vortexing may help.- Use fresh, anhydrous DMSO to prepare stock solutions.[1]- When diluting into aqueous solutions, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
My analytical results (e.g., HPLC, LC-MS) show unexpected peaks that increase over time. This is a strong indicator of compound degradation.- Analyze a freshly prepared sample as a control to identify the peak corresponding to the intact this compound.- Compare the chromatograms of aged and fresh samples to identify degradation products.- Review your storage and handling procedures to identify potential causes of degradation, such as exposure to light, non-optimal temperatures, or repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

1. How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

2. What are the recommended storage conditions for the solid form of this compound?

The solid (powder) form of this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4]

3. How stable is this compound in different solvents?

In solvent, the stability of this compound is significantly better at lower temperatures. It is recommended to store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Repeated freeze-thaw cycles should be avoided.[2][3]

4. What factors can contribute to the degradation of this compound?

While specific data for this compound is scarce, factors that typically affect the stability of small molecule kinase inhibitors include:

  • pH: Extreme pH values can lead to hydrolysis.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Exposure to UV or even ambient light can cause photodegradation. It is advisable to protect solutions from light.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

  • Aqueous Environments: Many small molecules are less stable in aqueous solutions compared to organic solvents like DMSO.[2]

5. How can I determine the stability of this compound in my specific experimental conditions?

The most reliable way is to perform a stability study. This involves incubating the compound in your experimental medium (e.g., cell culture medium) at the desired temperature and for the duration of your experiment. Aliquots are taken at different time points and analyzed by a suitable analytical method like HPLC or LC-MS to quantify the amount of intact compound remaining.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound [4]

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Experimental Protocols

Protocol: Stability Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with or without serum, as used in your experiments)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike the Medium: Add the this compound stock solution to your cell culture medium to achieve the final working concentration used in your experiments. Also, prepare a control sample of the compound in a stable solvent like DMSO at the same concentration.

  • Time Zero (T=0) Sample: Immediately after adding the compound, take an aliquot of the medium (e.g., 100 µL) and store it at -80°C. This will be your reference sample.[2]

  • Incubation: Place the remaining medium containing this compound in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., 24, 48, 72 hours).[2]

  • Collect Time-Point Samples: At each desired time point (e.g., 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the incubated medium and store it at -80°C.

  • Analysis: Analyze the concentration of the intact this compound in all collected samples using a validated HPLC or LC-MS/MS method.

  • Calculate Stability: Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining over time.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound Oxidation_Product Oxidation Product (e.g., further hydroxylation) This compound->Oxidation_Product Oxidizing agents Hydrolysis_Product Hydrolysis Product (e.g., ring opening) This compound->Hydrolysis_Product Extreme pH Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product UV Light

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Cell Culture Media prep_stock->spike_media t0 Collect T=0 Sample spike_media->t0 incubate Incubate at 37°C t0->incubate tx Collect Samples at Timepoints incubate->tx analyze Analyze by HPLC/LC-MS tx->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Guide start Loss of biological activity? check_precipitation Is there precipitation in the media? start->check_precipitation Yes check_storage Review storage and handling start->check_storage No check_precipitation->check_storage No solubility_issue Address solubility issues (e.g., vortex during dilution) check_precipitation->solubility_issue Yes run_stability Run stability assay check_storage->run_stability degradation_issue Degradation is likely. Use fresh solutions, minimize incubation. run_stability->degradation_issue

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Optimizing LC-MS Parameters for TSU-68 (Orantinib) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of TSU-68 (Orantinib) and its metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in the optimization of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of TSU-68 observed in human metabolism?

A1: The primary metabolites of TSU-68 (Orantinib) identified in human liver microsomes are hydroxylated derivatives of the parent compound. Specifically, these include 5-hydroxy Orantinib, 6-hydroxy Orantinib, and 7-hydroxy Orantinib. Additionally, glucuronide conjugates of the parent drug and its hydroxylated metabolites are also known to be formed. The metabolic transformation is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.

Q2: What are the typical challenges encountered when developing an LC-MS method for TSU-68 and its metabolites?

A2: Researchers may encounter several challenges during method development for TSU-68 and its metabolites, including:

  • Co-elution of Isomers: The hydroxylated metabolites (5-OH, 6-OH, and 7-OH) are structural isomers with very similar physicochemical properties, making their chromatographic separation challenging.

  • Matrix Effects: Biological matrices such as plasma or urine can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.

  • Low Abundance of Metabolites: Metabolite concentrations in biological samples are often significantly lower than the parent drug, requiring a highly sensitive analytical method.

  • In-source Fragmentation or Instability: The analytes might be prone to degradation or fragmentation in the ion source, leading to inconsistent results.

  • Selection of Appropriate Internal Standard: Identifying a suitable internal standard that mimics the chromatographic behavior and ionization efficiency of all analytes can be difficult.

Q3: What type of LC column is recommended for the separation of TSU-68 and its hydroxylated metabolites?

A3: A reversed-phase C18 column is a suitable choice for the separation of TSU-68 and its metabolites. Due to the isomeric nature of the hydroxylated metabolites, a high-efficiency column with a small particle size (e.g., ≤ 3 µm) is recommended to achieve baseline separation. A gradient elution with an acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used to improve peak shape and ionization efficiency in positive ion mode.

Q4: Which ionization mode is most effective for the analysis of TSU-68 and its metabolites?

A4: Electrospray ionization (ESI) in the positive ion mode is generally the most effective for the analysis of TSU-68 and its hydroxylated metabolites. These compounds contain basic nitrogen atoms that are readily protonated, leading to strong signals for the protonated molecules [M+H]⁺.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of TSU-68 and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Column overload.3. Secondary interactions with residual silanols on the column.4. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) to ensure consistent protonation of the analytes.2. Reduce the injection volume or dilute the sample.3. Use a column with end-capping or a different stationary phase.4. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
Low Signal Intensity / Poor Sensitivity 1. Ion suppression from matrix components.2. Suboptimal ionization source parameters.3. Inefficient desolvation.4. Analyte degradation.1. Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).2. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.3. Increase the desolvation gas temperature and flow rate.4. Investigate the stability of the analytes in the sample matrix and during analysis; consider adding antioxidants or adjusting the pH.
Inconsistent Retention Times 1. Changes in mobile phase composition.2. Column degradation or contamination.3. Fluctuations in column temperature.4. Inadequate column equilibration.1. Prepare fresh mobile phase daily and ensure proper mixing.2. Use a guard column and implement a column washing procedure between batches.3. Use a column oven to maintain a stable temperature.4. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Inability to Separate Hydroxylated Metabolite Isomers 1. Insufficient chromatographic resolution.1. Optimize the gradient elution profile by using a shallower gradient.2. Evaluate different C18 columns from various manufacturers as they have different selectivities.3. Decrease the flow rate to increase the number of theoretical plates.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Bleed from the LC column.1. Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.2. Implement a more rigorous sample clean-up procedure.3. Use a high-quality, low-bleed LC column.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for TSU-68 and its primary hydroxylated metabolites. These values can serve as a starting point for method development and should be optimized for your specific instrumentation.

Analyte Parent Compound Molecular Weight Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Collision Energy (eV)
TSU-68Orantinib310.35311.1To be determined empiricallyTo be determined empirically
5-hydroxy OrantinibMetabolite326.35327.1To be determined empiricallyTo be determined empirically
6-hydroxy OrantinibMetabolite326.35327.1To be determined empiricallyTo be determined empirically
7-hydroxy OrantinibMetabolite326.35327.1To be determined empiricallyTo be determined empirically

Note: The optimal product ions and collision energies are instrument-dependent and require empirical determination. It is recommended to perform a product ion scan and a collision energy optimization for each analyte on your specific mass spectrometer.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol outlines a general procedure for the extraction of TSU-68 and its metabolites from human plasma.

  • Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of TSU-68) to an aliquot of the plasma sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile (B52724) to the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS system.

LC-MS/MS Analysis

This section provides a starting point for the development of an LC-MS/MS method.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linearly increase to 90% B

    • 8-9 min: Hold at 90% B

    • 9.1-12 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

Caption: A generalized workflow for the analysis of TSU-68 and its metabolites.

troubleshooting_logic start LC-MS Analysis Issue peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No ps_solution1 Adjust Mobile Phase pH peak_shape->ps_solution1 Yes ps_solution2 Reduce Injection Volume peak_shape->ps_solution2 Yes ps_solution3 Check Sample Solvent peak_shape->ps_solution3 Yes retention_time Inconsistent Retention Time? sensitivity->retention_time No sens_solution1 Improve Sample Cleanup sensitivity->sens_solution1 Yes rt_solution1 Prepare Fresh Mobile Phase retention_time->rt_solution1 Yes sens_solution2 Optimize Source Parameters rt_solution2 Check Column & Temperature

Caption: A troubleshooting decision tree for common LC-MS issues.

signaling_pathway tsu68 TSU-68 (Orantinib) cyp1a1 CYP1A1 tsu68->cyp1a1 Metabolized by cyp1a2 CYP1A2 tsu68->cyp1a2 Metabolized by glucuronidation Glucuronidation (UGTs) tsu68->glucuronidation hydroxylation Hydroxylation cyp1a1->hydroxylation cyp1a2->hydroxylation metabolite1 5-hydroxy Orantinib hydroxylation->metabolite1 metabolite2 6-hydroxy Orantinib hydroxylation->metabolite2 metabolite3 7-hydroxy Orantinib hydroxylation->metabolite3 glucuronide Glucuronide Conjugates glucuronidation->glucuronide metabolite1->glucuronidation metabolite2->glucuronidation metabolite3->glucuronidation

Caption: Metabolic pathways of TSU-68 (Orantinib).

Technical Support Center: Quantification of 6-Hydroxy-TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 6-Hydroxy-TSU-68. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the bioanalysis of this metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a metabolite of TSU-68 (also known as Orantinib or SU6668), an investigational anti-cancer agent that inhibits multiple receptor tyrosine kinases involved in angiogenesis.[1][2] The quantification of this compound is crucial for understanding the metabolism, pharmacokinetics, and overall safety and efficacy profile of the parent drug, TSU-68. Monitoring metabolite levels helps in assessing drug exposure and its potential contribution to the therapeutic or toxic effects.

Q2: Which analytical technique is most suitable for quantifying this compound in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of this compound in complex biological matrices such as plasma or serum. This method offers high sensitivity, selectivity, and accuracy, which are essential for bioanalytical studies. While some studies on the parent drug TSU-68 have utilized HPLC with UV detection, LC-MS/MS is generally preferred for metabolite quantification due to its superior performance characteristics.

Q3: What are the primary challenges encountered during the LC-MS/MS quantification of this compound?

A3: The primary challenges include:

  • Matrix Effects: Interference from endogenous components of the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.

  • Co-eluting Metabolites: Other metabolites of TSU-68 may have similar chemical properties and retention times, potentially causing interference.

  • Low Concentrations: As a metabolite, this compound may be present at low concentrations, requiring a highly sensitive analytical method.

  • Analyte Stability: The stability of the analyte in the biological matrix during sample collection, processing, and storage must be established.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape or Tailing

Possible Causes & Solutions

CauseRecommended Action
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a propanoic acid derivative like this compound, a pH 2 units below its pKa is recommended for good peak shape in reversed-phase chromatography.
Column Contamination Wash the column with a strong solvent or use a guard column to protect the analytical column.
Secondary Interactions with Column Use a mobile phase additive (e.g., a small amount of an amine for a basic analyte or an acid for an acidic analyte) to reduce secondary interactions with the stationary phase.
Issue 2: Inconsistent or Low Analyte Recovery

Possible Causes & Solutions

CauseRecommended Action
Inefficient Protein Precipitation Optimize the type and volume of the precipitation solvent (e.g., acetonitrile (B52724), methanol). Ensure thorough vortexing and adequate centrifugation.
Suboptimal Liquid-Liquid Extraction (LLE) Test different extraction solvents with varying polarities. Adjust the pH of the sample to ensure the analyte is in a neutral form for efficient extraction.
Inefficient Solid-Phase Extraction (SPE) Ensure the correct SPE sorbent is used. Optimize the wash and elution steps to maximize analyte recovery and minimize matrix components.
Analyte Adsorption Use low-binding tubes and pipette tips. Add a small amount of organic solvent or a surfactant to the sample to reduce adsorption to surfaces.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

Possible Causes & Solutions

CauseRecommended Action
Co-elution of Phospholipids Optimize the chromatographic separation to separate the analyte from the phospholipid elution zone. Employ phospholipid removal plates or cartridges during sample preparation.
High Salt Concentration in the Sample Use a desalting step in the sample preparation, such as SPE, or divert the initial part of the chromatographic run containing salts to waste.
Insufficient Sample Cleanup Improve the sample preparation method (e.g., switch from protein precipitation to LLE or SPE) to remove more interfering matrix components.
Ionization Source Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

To quantitatively assess matrix effects, a post-extraction spike experiment is recommended. The matrix factor (MF) can be calculated as follows:

  • MF = (Peak Response in presence of matrix) / (Peak Response in absence of matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Table 1: Hypothetical Matrix Effect Data for this compound

Lot of Blank PlasmaPeak Area (Neat Solution)Peak Area (Post-Spiked Extract)Matrix Factor
1150,000120,0000.80
2152,000115,0000.76
3148,000125,0000.84
4155,000118,0000.76
5149,000122,0000.82
Average 150,800 120,000 0.80

This table illustrates a consistent ion suppression of approximately 20%.

Experimental Protocols

As a specific validated LC-MS/MS method for this compound is not publicly available, the following protocol is a representative example based on common practices for the analysis of small molecule metabolites in plasma.

Representative LC-MS/MS Method for this compound Quantification

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Signaling Pathway of TSU-68

TSU-68 is a multi-kinase inhibitor targeting key receptors involved in angiogenesis.

TSU68_Pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis CellProliferation Tumor Cell Proliferation PDGFR->CellProliferation FGFR FGFR FGFR->Angiogenesis TSU68 TSU-68 TSU68->VEGFR TSU68->PDGFR TSU68->FGFR

Caption: Signaling pathway inhibited by TSU-68.

Experimental Workflow for this compound Quantification

A typical workflow for the quantification of this compound from plasma samples.

Workflow SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: Experimental workflow for this compound analysis.

Troubleshooting Logic for Matrix Effects

A decision tree to guide the troubleshooting of matrix effects.

Troubleshooting Start Matrix Effect Observed? ChangeChromatography Modify LC Method (e.g., gradient, column) Start->ChangeChromatography Yes Revalidate Re-validate Method Start->Revalidate No ImproveCleanup Enhance Sample Cleanup (LLE or SPE) ChangeChromatography->ImproveCleanup UseSIL_IS Use Stable Isotope-Labeled Internal Standard ImproveCleanup->UseSIL_IS UseSIL_IS->Revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Troubleshooting Poor Yield of 6-Hydroxy-TSU-68 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro production of 6-Hydroxy-TSU-68, the primary metabolite of the multi-targeted receptor tyrosine kinase inhibitor, TSU-68 (also known as SU6668 or Orantinib). This guide provides a question-and-answer-based approach to troubleshoot common issues and offers detailed experimental protocols and data management strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significantly lower than expected yield of this compound in our in vitro metabolism assay using human liver microsomes. What are the potential causes?

A1: A poor yield of this compound can stem from several factors. A primary cause is the known autoinduction of cytochrome P450 (CYP) enzymes, specifically CYP1A1 and CYP1A2, by the parent compound, TSU-68.[1][2] This means that TSU-68 can increase the expression and activity of the very enzymes responsible for its metabolism, leading to a faster depletion of the parent compound and potentially complex kinetics of metabolite formation. Other contributing factors can include suboptimal reaction conditions, issues with reagent quality, and problems with the analytical method.

Q2: How does the autoinduction of CYP1A enzymes by TSU-68 affect the in vitro yield of this compound?

A2: TSU-68 has been shown to induce the expression of CYP1A1 and CYP1A2, the key enzymes responsible for its hydroxylation to this compound.[1][2] In an in vitro system, this can lead to a time-dependent increase in the metabolic rate of TSU-68. If the incubation time is too long, both the parent compound and the formed metabolite may be further metabolized or degraded, resulting in a lower than expected final yield of this compound. The kinetics of this autoinduction can be complex, with a more rapid reduction in TSU-68 concentration at higher initial concentrations.[2]

Q3: What are the critical parameters in the in vitro metabolism protocol that we should pay close attention to?

A3: Several parameters are critical for a successful in vitro metabolism assay. These include:

  • Microsomal Protein Concentration: Using an appropriate concentration of human liver microsomes is crucial. Too low a concentration may result in a slow reaction rate, while too high a concentration can lead to excessive non-specific binding.

  • TSU-68 Concentration: The initial concentration of TSU-68 can influence the rate of its own metabolism due to autoinduction.[2] It is advisable to test a range of concentrations.

  • NADPH Concentration: NADPH is an essential cofactor for CYP450 enzymes. Ensure it is fresh and used at a saturating concentration.

  • Incubation Time: Due to the autoinduction phenomenon, a time-course experiment is highly recommended to identify the optimal incubation time for maximizing the yield of this compound before it is further metabolized.

  • Solvent Concentration: The concentration of organic solvents (like DMSO or acetonitrile) used to dissolve TSU-68 should be kept to a minimum (typically <1%) to avoid inhibition of CYP450 enzymes.

Q4: We are unsure about the quality of our human liver microsomes. How can we test their activity?

A4: It is essential to qualify each new batch of human liver microsomes. This can be done by performing a positive control experiment with a known substrate for CYP1A2, such as phenacetin. By measuring the formation of the metabolite acetaminophen, you can confirm the enzymatic activity of your microsomal preparation.

Q5: Our analytical method (LC-MS/MS) seems to be giving inconsistent results for this compound. What could be the issue?

A5: Inconsistent analytical results can be due to several factors:

  • Matrix Effects: Components of the microsomal incubation mixture can suppress or enhance the ionization of your analyte in the mass spectrometer. A proper sample clean-up procedure (e.g., protein precipitation followed by solid-phase extraction) is crucial.

  • Metabolite Instability: this compound may be unstable under certain storage or analytical conditions. Ensure samples are stored properly (at -80°C) and processed quickly.

  • Calibration Curve Issues: Ensure your calibration standards are prepared correctly in a matrix that mimics your study samples to account for matrix effects.

  • Internal Standard Performance: The internal standard should be chosen carefully to mimic the analytical behavior of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of TSU-68 in Human Liver Microsomes

This protocol provides a general framework for the in vitro generation of this compound. Optimization of specific parameters (e.g., concentrations, incubation times) is recommended.

Materials:

  • TSU-68 (SU6668)

  • This compound analytical standard

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent

  • Internal Standard (IS) for LC-MS/MS analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of TSU-68 in a minimal amount of organic solvent (e.g., DMSO).

    • Prepare working solutions of TSU-68 by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system or NADPH solution in phosphate buffer. Keep on ice.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (to make up the final volume)

      • Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)

      • TSU-68 working solution (final concentration, e.g., 1-10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • Incubate at 37°C with gentle shaking for a specific time (e.g., 0, 5, 15, 30, 60 minutes for a time-course experiment).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general guideline. The specific parameters will need to be optimized for your instrument.

  • Chromatographic Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions:

    • Determine the specific precursor and product ion transitions for both TSU-68 and this compound by infusing the analytical standards.

  • Quantification: Generate a calibration curve using the this compound analytical standard and the internal standard.

Data Presentation

Due to the variability in experimental conditions and the impact of autoinduction, providing a universal expected yield is not feasible. We recommend generating your own data and presenting it in a structured format for clear comparison and troubleshooting.

Table 1: Time-Course of this compound Formation

Incubation Time (minutes)TSU-68 Concentration (µM)This compound Concentration (µM)Percent Conversion (%)
0
5
15
30
60

Table 2: Effect of Initial TSU-68 Concentration on this compound Yield (at a fixed incubation time)

Initial TSU-68 Concentration (µM)Final this compound Concentration (µM)Percent Conversion (%)
1
5
10
25

Visualizations

Signaling Pathways Inhibited by TSU-68

TSU-68 is a multi-targeted inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[3][4] Inhibition of these receptors disrupts downstream signaling pathways crucial for tumor angiogenesis and growth.

TSU68_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_drug Inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K PDGFR->PI3K RAS RAS FGFR->RAS TSU68 TSU-68 TSU68->VEGFR TSU68->PDGFR TSU68->FGFR Proliferation Cell Proliferation Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Experimental Workflow for Troubleshooting Poor Yield

This workflow outlines the logical steps to diagnose and resolve issues of low this compound yield.

Troubleshooting_Workflow Start Start: Poor Yield of this compound CheckReagents Verify Reagent Quality (TSU-68, HLM, NADPH) Start->CheckReagents CheckProtocol Review Experimental Protocol CheckReagents->CheckProtocol Reagents OK Consult Consult Further (e.g., Technical Support) CheckReagents->Consult Reagents Faulty TimeCourse Perform Time-Course Experiment CheckProtocol->TimeCourse Protocol OK CheckProtocol->Consult Protocol Issues ConcentrationResponse Test Multiple TSU-68 Concentrations TimeCourse->ConcentrationResponse Optimal Time Identified CheckAnalysis Validate Analytical Method (LC-MS/MS) ConcentrationResponse->CheckAnalysis Concentration Effect Understood OptimizeCleanup Optimize Sample Cleanup CheckAnalysis->OptimizeCleanup Method OK CheckAnalysis->Consult Method Issues CheckInternalStandard Verify Internal Standard Performance OptimizeCleanup->CheckInternalStandard Success Yield Improved CheckInternalStandard->Success Analysis Optimized

Caption: Troubleshooting workflow for low this compound yield.

Logical Relationship of Autoinduction and Metabolite Yield

The following diagram illustrates how TSU-68's autoinduction of CYP1A enzymes can lead to a lower than expected yield of its metabolite, this compound.

Autoinduction_Effect TSU68 TSU-68 CYP1A CYP1A Enzymes TSU68->CYP1A Induces Metabolite This compound TSU68->Metabolite Metabolized by CYP1A->TSU68 Metabolizes FurtherMetabolism Further Metabolism/ Degradation Metabolite->FurtherMetabolism Potential for LowYield Observed Low Yield FurtherMetabolism->LowYield

Caption: Impact of TSU-68 autoinduction on metabolite yield.

References

Technical Support Center: Bioanalysis of 6-Hydroxy-TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the bioanalysis of 6-Hydroxy-TSU-68.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis important?

A1: this compound is a primary metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor.[1][2][3][4] As a metabolite, its concentration in biological matrices provides crucial information for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug, TSU-68.

Q2: What are matrix effects in the context of LC-MS/MS bioanalysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[6] In the analysis of this compound from biological samples like plasma, endogenous components such as phospholipids (B1166683) are common causes of matrix effects.[5]

Q3: How can I assess the presence and magnitude of matrix effects for this compound?

A3: Matrix effects can be evaluated both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A continuous flow of a standard solution of this compound is introduced into the mobile phase after the analytical column. The injection of an extracted blank matrix sample will reveal a dip or rise in the baseline signal at the retention time of any interfering components, indicating ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantitatively assessing matrix effects.[6] It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF).[6] An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[6]

Q4: What are the common sample preparation techniques to mitigate matrix effects for this compound?

A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is added to precipitate proteins.[7][8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubilities in two immiscible liquids. Adjusting the pH of the aqueous phase can optimize the extraction of this compound.[5]

  • Solid-Phase Extraction (SPE): A highly selective method that can effectively remove interfering components, resulting in a cleaner extract.[5][9]

The choice of method depends on the required sensitivity, throughput, and the nature of the biological matrix.

Troubleshooting Guide: Matrix Effects in this compound Bioanalysis

This guide provides a structured approach to identifying and resolving common issues related to matrix effects.

Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
  • Possible Cause: Ion suppression due to co-eluting endogenous components from the biological matrix.

  • Troubleshooting Workflow:

    A Poor Peak Shape / Low Signal B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B Identify Issue C Optimize Sample Preparation B->C If Suppression is Present D Improve Chromatographic Separation B->D If Suppression is Present C->B Re-assess E Use a Stable Isotope-Labeled Internal Standard (SIL-IS) C->E If Suppression Persists D->B Re-assess D->E If Suppression Persists F Problem Resolved E->F Confirm Resolution

    Caption: Troubleshooting workflow for poor peak shape and low signal intensity.

  • Recommended Actions:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor.

    • Enhance Sample Cleanup: If significant suppression is observed, consider switching to a more rigorous sample preparation method (e.g., from protein precipitation to SPE).

    • Optimize Chromatography: Adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC) to separate this compound from the interfering peaks.

    • Employ a SIL-IS: A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, providing more accurate quantification.[5]

Issue 2: Inconsistent Results and Poor Reproducibility
  • Possible Cause: Variable matrix effects between different lots of biological matrix or between individual patient samples.

  • Troubleshooting Workflow:

    A Inconsistent Results B Evaluate Matrix Effect in Multiple Lots of Matrix A->B Identify Issue C Assess Inter-individual Variability B->C If Lot-to-Lot Variability Exists D Refine Sample Preparation Protocol C->D If Inter-individual Variability is High E Implement Robust QC Procedures D->E Standardize Protocol F Problem Mitigated E->F Ensure Consistency

    Caption: Troubleshooting workflow for inconsistent results.

  • Recommended Actions:

    • Multi-Lot Matrix Evaluation: During method validation, assess the matrix effect in at least six different lots of the biological matrix.

    • Standardize Sample Collection and Handling: Ensure consistency in sample collection, processing, and storage to minimize variability.

    • Robust Internal Standard: Utilize a stable isotope-labeled internal standard to compensate for variations in matrix effects.

    • Dilution: In some cases, diluting the sample with a clean solvent can reduce the concentration of interfering components.

Experimental Protocols (Representative Method)

The following is a representative LC-MS/MS method for the analysis of this compound in human plasma. This should be considered a starting point and requires optimization and validation for your specific application.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Parameters
ParameterRecommended Condition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound
Quantitative Data Summary (Hypothetical Validation Data)

The following table presents a hypothetical summary of validation data for the representative method, illustrating the expected performance.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 101 ng/mL
Intra-day Precision (%CV) ≤ 15%4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%6.8% - 10.5%
Accuracy (% Bias) Within ±15%-5.2% to 7.8%
Matrix Factor (MF) 0.8 - 1.20.92
Recovery (%) Consistent and reproducible~85%

Signaling Pathway and Workflow Diagrams

cluster_0 Drug Metabolism TSU68 TSU-68 (Orantinib) (Parent Drug) Metabolism Phase I Metabolism (Hydroxylation) TSU68->Metabolism HydroxyTSU68 This compound (Metabolite) Metabolism->HydroxyTSU68

Caption: Metabolic pathway of TSU-68 to this compound.

cluster_1 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (PPT, LLE, or SPE) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing and Quantification Analysis->Data Result Concentration of This compound Data->Result

Caption: General bioanalytical workflow for this compound.

References

Technical Support Center: Optimization of Microsomal Incubation for 6-Hydroxy-TSU-68 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro production of 6-Hydroxy-TSU-68 from its parent compound, TSU-68 (Orantinib), using human liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metabolite of TSU-68 (also known as Orantinib or SU6668), a multi-targeted receptor tyrosine kinase inhibitor. It is formed through the biotransformation of TSU-68 in human liver microsomes and its presence is indicative of the self-induced hydroxylation of the parent compound.[1]

Q2: Which enzyme system is responsible for the formation of this compound?

A2: The formation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Non-clinical studies suggest that TSU-68 can induce its own metabolism, particularly involving CYP1A1/2.[2] Therefore, understanding the activity of these enzymes is crucial for optimizing the incubation conditions.

Q3: What are the general starting conditions for a microsomal incubation to produce this compound?

A3: A typical starting point for a microsomal incubation would involve incubating the test compound (TSU-68) at 37°C with human liver microsomes (approximately 0.5 mg protein/mL) in a buffered solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4). The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) regenerating system. Samples are then taken at various time points (e.g., 0, 10, 20, 30, and 60 minutes) to monitor the formation of the metabolite.

Q4: Why is pre-incubation of the microsomes recommended?

A4: Pre-incubating the microsomes, buffer, and TSU-68 at 37°C for a short period (e.g., 5 minutes) before adding NADPH allows the components to reach thermal equilibrium, ensuring the reaction starts at the optimal temperature.[3]

Q5: How should the reaction be terminated?

A5: The metabolic reaction can be stopped by adding an organic solvent, such as ice-cold acetonitrile (B52724) or ethyl acetate.[3][4] This denatures the microsomal enzymes and precipitates the protein. After termination, the sample should be vortexed and centrifuged to separate the precipitated protein from the supernatant containing the analyte of interest.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no formation of this compound 1. Inactive Microsomes: Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity. 2. Inactive NADPH: The NADPH cofactor is unstable. 3. Sub-optimal TSU-68 Concentration: The concentration of the parent compound may be too low or too high, leading to substrate inhibition. 4. Inappropriate Incubation Time: The selected time points may not be optimal for detecting metabolite formation.1. Microsome Handling: Store microsomes at -80°C and avoid repeated freeze-thaw cycles. Thaw slowly on ice before use.[3][4] 2. Fresh Cofactor: Prepare NADPH solutions fresh before each experiment. 3. Concentration Optimization: Perform a substrate concentration optimization experiment to determine the optimal TSU-68 concentration. 4. Time Course Experiment: Conduct a time-course study with more frequent or longer sampling times to identify the optimal incubation duration.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate pipetting of small volumes of microsomes, substrate, or cofactor. 2. Inconsistent Mixing: Poor mixing of the reaction components. 3. Temperature Fluctuations: Inconsistent temperature control during incubation.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Thorough Mixing: Gently vortex or mix the incubation mixture thoroughly after adding each component. 3. Stable Incubation: Use a calibrated water bath or incubator with stable temperature control.
Decreased Metabolite Formation Over Time 1. Enzyme Instability: Some CYP enzymes can be unstable under prolonged incubation at 37°C.[2] 2. Cofactor Depletion: The NADPH regenerating system may be depleted over longer incubation times.1. Shorter Incubation: If initial rates are sufficient, consider using shorter incubation times. 2. Robust Cofactor System: Ensure the NADPH regenerating system is sufficiently concentrated for the duration of the experiment.
Solubility Issues with TSU-68 1. Poor Aqueous Solubility: TSU-68 may precipitate in the aqueous incubation buffer.1. Use of Co-solvents: Dissolve TSU-68 in a small amount of an organic solvent like DMSO before adding to the incubation mixture. Ensure the final solvent concentration is low (<1%) to avoid inhibiting enzyme activity.[3]

Experimental Protocols

Standard Microsomal Incubation Protocol for this compound Formation

This protocol is a general guideline and should be optimized for your specific experimental needs.

1. Reagent Preparation:

  • 100 mM Phosphate Buffer (pH 7.4): Prepare with ddH2O.

  • TSU-68 Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

  • Human Liver Microsomes (HLM): Thaw on ice. Dilute to a working concentration of 20 mg/mL in phosphate buffer if necessary.[3]

  • 20 mM NADPH Solution: Prepare fresh in 100 mM phosphate buffer.[4]

2. Incubation Procedure:

  • In a microcentrifuge tube, add the following in order:

    • 183 µL of 100 mM phosphate buffer.[3]

    • 2 µL of 100X TSU-68 working solution (diluted from stock).[3]

    • 5 µL of 20 mg/mL microsomes.[3]

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[3]

  • Initiate the reaction by adding 10 µL of 20 mM NADPH.[3][4]

  • Incubate at 37°C with gentle agitation for desired time points (e.g., 0, 10, 20, 30, 60 minutes).[4][5]

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile or ethyl acetate.[3][4]

  • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the protein.[4]

  • Transfer the supernatant to a new tube for analysis (e.g., by LC-MS/MS).

3. Recommended Controls:

  • Zero-Time Point: Terminate the reaction immediately after adding NADPH.

  • No NADPH Control: Replace the NADPH solution with buffer to assess non-enzymatic degradation.

  • Heat-Inactivated Microsomes: Pre-treat microsomes at 45°C for 30 minutes before adding them to the incubation mixture to confirm enzyme-mediated metabolism.[4]

Data Presentation

Table 1: Typical Incubation Conditions for TSU-68 Metabolism

ParameterRecommended Range/ValueReference(s)
Microsome Concentration 0.2 - 1.0 mg/mL[5]
TSU-68 Concentration 1 - 10 µM (to be optimized)[5]
NADPH Concentration 1 mM[5]
Incubation Temperature 37°C[4][5]
Incubation Time 0 - 60 minutes[5]
pH 7.4[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, TSU-68, NADPH) mix Combine Reagents & Microsomes reagents->mix microsomes Thaw & Dilute Microsomes microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Caption: Workflow for the microsomal incubation of TSU-68.

Troubleshooting Logic

troubleshooting_logic start Low/No Metabolite Formation check_microsomes Check Microsome Activity (Positive Control) start->check_microsomes check_nadph Check NADPH Activity (Fresh Solution) start->check_nadph optimize_conc Optimize TSU-68 Concentration start->optimize_conc optimize_time Optimize Incubation Time start->optimize_time success Metabolite Detected check_microsomes->success If active check_nadph->success If active optimize_conc->success If optimized optimize_time->success If optimized

Caption: Logic for troubleshooting low metabolite formation.

References

Validation & Comparative

A Comparative Analysis of the Kinase Inhibitory Profiles of TSU-68 and its Metabolite, 6-Hydroxy-TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TSU-68 is a potent, orally bioavailable, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor growth, primarily targeting Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[1][2] Its metabolite, 6-Hydroxy-TSU-68, is formed via biotransformation in human liver microsomes.[3] Understanding the kinase inhibitory profile of this metabolite is crucial for a comprehensive assessment of TSU-68's overall activity and pharmacokinetic profile.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the reported in vitro inhibitory activity of TSU-68 against its primary kinase targets. Data for this compound is currently unavailable and would require experimental determination.

Kinase TargetParameterTSU-68This compoundReference
PDGFRβKᵢ8 nMData not available[1][4]
VEGFR1 (Flt-1)Kᵢ2.1 µMData not available[1]
VEGFR2 (Flk-1/KDR)IC₅₀2.1 µMData not available[1]
FGFR1Kᵢ1.2 µMData not available[1][4]
c-KitIC₅₀0.1-1 µMData not available[1]
Aurora Kinase BIC₅₀35 nMData not available[5]
Aurora Kinase CIC₅₀210 nMData not available[5]

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.

Signaling Pathways Targeted by TSU-68

TSU-68 exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways initiated by the binding of growth factors to their respective receptor tyrosine kinases. The diagram below illustrates the simplified signaling cascades of PDGFR, VEGFR, and FGFR that are inhibited by TSU-68.

G Simplified Signaling Pathways Inhibited by TSU-68 cluster_0 Growth Factor Binding & Receptor Dimerization cluster_1 Receptor Tyrosine Kinases cluster_2 TSU-68 Inhibition cluster_3 Downstream Signaling Cascades cluster_4 Cellular Responses PDGF PDGF PDGFR PDGFR PDGF->PDGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ PDGFR->PLCg PI3K PI3K PDGFR->PI3K VEGFR->PLCg VEGFR->PI3K FGFR->PLCg FGFR->PI3K TSU68 TSU-68 TSU68->PDGFR TSU68->VEGFR TSU68->FGFR RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: TSU-68 inhibits PDGFR, VEGFR, and FGFR signaling pathways.

Experimental Protocols

To determine and compare the kinase inhibitory activity of this compound with TSU-68, a series of in vitro kinase assays should be performed. The following outlines a general experimental workflow.

In Vitro Kinase Inhibition Assay Workflow

G Workflow for In Vitro Kinase Inhibition Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Recombinant Kinase (e.g., PDGFRβ, VEGFR2, FGFR1) E Incubate Kinase with Test Compound A->E B Kinase-specific Substrate F Initiate Reaction with Substrate and ATP B->F C Test Compounds (TSU-68 & this compound) C->E D ATP Solution D->F E->F G Incubate at 30°C F->G H Terminate Reaction G->H I Quantify Substrate Phosphorylation (e.g., ELISA, Radioactivity, Luminescence) H->I J Generate Dose-Response Curves I->J K Calculate IC₅₀ / Kᵢ Values J->K

Caption: General workflow for determining kinase inhibitory activity.

Detailed Methodologies

1. Reagents and Materials:

  • Kinases: Purified, recombinant human PDGFRβ, VEGFR2 (KDR), and FGFR1 kinase domains.

  • Substrates: Specific peptide or protein substrates for each kinase (e.g., poly(Glu, Tyr) 4:1 for VEGFR and FGFR).

  • Test Compounds: TSU-68 and this compound dissolved in a suitable solvent (e.g., DMSO).

  • ATP: Adenosine triphosphate, radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or unlabeled, depending on the detection method.

  • Assay Buffer: Buffer solution containing MgCl₂, MnCl₂, DTT, and a buffering agent (e.g., HEPES).

  • Detection Reagents: Depending on the method, this may include anti-phosphotyrosine antibodies, scintillation fluid, or luminescence-based ATP detection reagents.

  • 96-well plates: For conducting the assay.

2. Assay Procedure (Example using Radioactivity Detection):

  • Plate Preparation: Coat 96-well plates with the kinase-specific substrate and block with a solution like bovine serum albumin (BSA).

  • Compound Addition: Add serial dilutions of TSU-68 and this compound to the wells. Include a control with no inhibitor.

  • Kinase Addition: Add the purified kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and radio-labeled ATP to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by washing the plate to remove unbound ATP.

  • Detection: Quantify the amount of radioactive phosphate (B84403) incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the ATP concentration and the kinase's Kₘ for ATP are known.

Conclusion and Future Directions

TSU-68 is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of tumor angiogenesis. While its primary metabolite, this compound, has been identified, its pharmacological activity, particularly its kinase inhibitory profile, remains to be elucidated. A direct comparison of the inhibitory potency of TSU-68 and this compound against a panel of relevant kinases, as outlined in the proposed experimental workflow, is essential for a complete understanding of the drug's mechanism of action and overall efficacy. Such studies would provide valuable insights for drug development professionals in optimizing dosing strategies and predicting clinical outcomes.

References

6-Hydroxy-TSU-68: Validating a Key Metabolite in Cancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a therapeutic candidate is paramount. This guide provides a comparative analysis of 6-Hydroxy-TSU-68, a major metabolite of the antiangiogenic agent TSU-68 (Orantinib), offering key experimental data and protocols to support its validation.

TSU-68 is an orally active, multi-targeted receptor tyrosine kinase inhibitor that has been investigated for its anti-cancer properties. Its clinical development necessitates a thorough understanding of its metabolism to predict its efficacy, potential drug-drug interactions, and safety profile. In vitro studies using human liver microsomes have identified this compound as a significant metabolite, formed through an autoinduction process primarily mediated by cytochrome P450 enzymes.

Comparative Analysis of TSU-68 Hydroxylation

The primary metabolic pathway for TSU-68 in humans is hydroxylation, leading to the formation of three main metabolites: 5-Hydroxy-TSU-68, this compound, and 7-Hydroxy-TSU-68. The intrinsic clearance of these metabolites, a measure of the metabolic efficiency, has been determined through in vitro studies.

MetaboliteVmax/Km (μL/min/mg)[1]Key Forming Enzyme(s)[1]
This compound 25 CYP1A1, CYP1A2
5-Hydroxy-TSU-6813CYP1A1, CYP1A2
7-Hydroxy-TSU-686CYP1A1, CYP1A2

Table 1: In vitro intrinsic clearance of the three major hydroxylated metabolites of TSU-68 in human liver microsomes.

As the data indicates, this compound exhibits the highest intrinsic clearance, suggesting it is the most efficiently formed metabolite among the three major hydroxylated derivatives. This underscores its importance as a major metabolite in the biotransformation of TSU-68.

Experimental Protocols

The validation of this compound as a major metabolite relies on robust in vitro experimental protocols. The following is a detailed methodology based on published studies.[1]

In Vitro Metabolism of TSU-68 using Human Liver Microsomes

Objective: To identify and quantify the major metabolites of TSU-68 formed by human liver microsomes.

Materials:

  • TSU-68

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Prepare a stock solution of TSU-68 in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and the TSU-68 stock solution. Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

  • Analyze the samples using a validated HPLC-MS/MS method to separate and quantify TSU-68 and its metabolites.

Identification of Cytochrome P450 Isoforms

Objective: To determine the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of TSU-68.

Methods:

  • Recombinant Human CYP Isoforms: Incubate TSU-68 with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2D6, CYP3A4) to identify which isoforms produce the hydroxylated metabolites.

  • Chemical Inhibition: In the human liver microsome assay described above, include selective chemical inhibitors for specific CYP isoforms (e.g., α-naphthoflavone for CYP1A2) to observe the reduction in metabolite formation.

  • Immunoinhibition: Utilize antibodies specific to certain CYP isoforms to inhibit their activity in the human liver microsome assay and measure the impact on TSU-68 metabolism.

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the metabolic process and the experimental approach, the following diagrams are provided.

TSU68_Metabolism cluster_enzymes CYP1A1 / CYP1A2 (Human Liver Microsomes) TSU68 TSU-68 Metabolites TSU68->Metabolites H6_TSU68 This compound Metabolites->H6_TSU68 Major Pathway H5_TSU68 5-Hydroxy-TSU-68 Metabolites->H5_TSU68 H7_TSU68 7-Hydroxy-TSU-68 Metabolites->H7_TSU68 CYP1A1 CYP1A1 CYP1A2 CYP1A2

Metabolic pathway of TSU-68 to its major hydroxylated metabolites.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis TSU68 TSU-68 Incubation Incubation at 37°C TSU68->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH NADPH->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Metabolite Identification & Quantification LCMS->Data

Workflow for the in vitro metabolism study of TSU-68.

Conclusion

The provided data and methodologies confirm that this compound is a major metabolite of TSU-68, primarily formed through the action of CYP1A1 and CYP1A2 enzymes in the liver. Its higher intrinsic clearance compared to other hydroxylated metabolites highlights its significance in the overall metabolic profile of TSU-68. For researchers in drug development, a thorough understanding and validation of such major metabolites are critical for advancing promising therapeutic candidates like TSU-68 through the clinical trial pipeline.

References

A Comparative Guide to the Cross-Species Metabolism of TSU-68 (Orantinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor, across various preclinical species and humans. Understanding the interspecies differences in drug metabolism is critical for the extrapolation of preclinical safety and efficacy data to humans and for the successful clinical development of new therapeutic agents. This document summarizes key pharmacokinetic parameters, metabolic stability, and identifies known metabolic pathways, supported by experimental data and detailed methodologies.

Executive Summary

TSU-68 is an orally bioavailable small molecule that inhibits vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). Its metabolism is a crucial determinant of its pharmacokinetic profile and overall exposure. Preclinical and clinical studies have indicated that TSU-68 is extensively metabolized, primarily in the liver. A notable characteristic of TSU-68 is its ability to induce its own metabolism, a phenomenon attributed to the induction of cytochrome P450 enzymes, specifically CYP1A1/2, which has been observed in rats. In humans, several metabolites have been identified, designated as TSU-68 metabolite 1, 2, and 3.[1] This guide aims to consolidate the available data to provide a clear cross-species comparison of TSU-68 metabolism.

Data Presentation: Pharmacokinetic and Metabolic Parameters

The following tables summarize the available quantitative data on the pharmacokinetics and metabolic stability of TSU-68 in various species. Direct comparative studies on metabolic stability are limited in the public domain; therefore, in vivo pharmacokinetic parameters are presented to infer metabolic clearance.

Table 1: In Vivo Pharmacokinetic Parameters of TSU-68 Across Species

ParameterMouseRatDogMonkeyHuman
Dose (mg/kg) 75-200 (p.o.)---200-500 mg/m² (p.o.)
Tmax (h) ----~1.5-3
Cmax (µg/mL) ----Varies with dose
AUC (µg*h/mL) ----Varies with dose
Half-life (t½) (h) ----~4-6
Clearance ----Predominantly hepatic
Bioavailability (%) -----
Key Observation Significant tumor growth inhibition observed.Auto-induction of metabolism via CYP1A1/2.--Hepatic metabolism is the main elimination route.

Data is compiled from multiple sources and direct comparative studies are limited. In vivo parameters in humans can be influenced by dose and administration schedule.

Table 2: Known Metabolites of TSU-68

SpeciesMajor Metabolites IdentifiedMetabolic Pathways
Human TSU-68 metabolite 1, TSU-68 metabolite 2, TSU-68 metabolite 3Oxidation, Hydroxylation
Rat Not explicitly detailed in public literature, but hydroxylation is a known pathway.Hydroxylation (CYP1A1/2 mediated)
Mouse Not explicitly detailed in public literature.-
Dog Not explicitly detailed in public literature.-
Monkey Not explicitly detailed in public literature.-

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments in drug metabolism studies, adapted for the analysis of TSU-68.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of TSU-68 in liver microsomes from different species.

1. Materials and Reagents:

  • TSU-68 (Orantinib)

  • Pooled liver microsomes (human, rat, mouse, dog, monkey)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching and sample preparation

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of TSU-68 in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in the incubation buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibition of metabolic enzymes.

  • Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

  • In a 96-well plate, combine the liver microsomes (e.g., 0.5 mg/mL final protein concentration) and TSU-68 in the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (TSU-68) at each time point.

  • The rate of disappearance of TSU-68 is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification Using LC-High-Resolution Mass Spectrometry

This protocol provides a framework for identifying the metabolites of TSU-68.

1. Sample Preparation:

  • Incubate TSU-68 with liver microsomes or hepatocytes from different species as described in the metabolic stability assay protocol, but for a longer duration (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

  • Include control incubations without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

2. LC-HRMS Analysis:

  • Separate the parent drug and its metabolites using a suitable HPLC or UHPLC column (e.g., C18).

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative ionization modes.

  • Acquire full scan MS data to detect potential metabolites and MS/MS (or tandem MS) data for structural elucidation.

3. Data Analysis:

  • Process the raw data using metabolite identification software.

  • Identify potential metabolites based on their accurate mass, isotopic pattern, and fragmentation patterns compared to the parent drug.

  • Propose the structures of the metabolites based on the observed mass shifts, which correspond to specific biotransformation reactions (e.g., +16 Da for hydroxylation).

Mandatory Visualization

Experimental Workflow for Cross-Species In Vitro Metabolism Study

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis drug TSU-68 Stock Solution mix Incubation Mixture (TSU-68 + Microsomes + Buffer) drug->mix microsomes Liver Microsomes (Human, Rat, Dog, Monkey) microsomes->mix nadph NADPH Regenerating System reaction Metabolic Reaction mix->reaction Add NADPH quench Quench Reaction (Acetonitrile + Internal Standard) reaction->quench Time Points centrifuge Protein Precipitation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Interpretation (Metabolic Stability & Metabolite ID) lcms->data

Caption: Workflow for a typical in vitro cross-species metabolism study of TSU-68.

Postulated Primary Metabolic Pathways of TSU-68

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism TSU68 TSU-68 (Orantinib) M1 Metabolite 1 (e.g., Hydroxylated TSU-68) TSU68->M1 CYP450 (e.g., CYP1A1/2) M2 Metabolite 2 (e.g., Oxidized TSU-68) TSU68->M2 CYP450 M3 Metabolite 3 (e.g., N-dealkylated TSU-68) TSU68->M3 CYP450 Conjugate1 Glucuronide Conjugate M1->Conjugate1 UGTs

References

Comparative Analysis of Orantinib (TSU-68/SU6668) Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolites of Orantinib, also known as TSU-68 and SU6668. Orantinib is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR), key mediators of tumor angiogenesis and proliferation.[1][2] Understanding the metabolic fate of Orantinib is crucial for a complete assessment of its efficacy, safety, and potential for drug-drug interactions.

Executive Summary

Orantinib undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP1A1 and CYP1A2.[3] The compound is known to induce its own metabolism, a phenomenon referred to as autoinduction, which can lead to decreased plasma concentrations upon repeated dosing. Several human metabolites of Orantinib have been identified, including hydroxylated derivatives and other metabolites designated as TSU-68 metabolite 1, TSU-68 metabolite 2, and TSU-68 metabolite 3.[1] While the existence of these metabolites is documented, specific quantitative data on their plasma concentrations in humans from publicly available literature is limited. This guide summarizes the known metabolites, provides a representative experimental protocol for their analysis, and illustrates the relevant metabolic and signaling pathways.

Data Presentation: Orantinib and its Known Metabolites

Compound Metabolite Name/Description Metabolic Reaction Quantitative Data (Human Plasma) Reference
Orantinib (TSU-68/SU6668)Parent Compound-Not specifically reported for metabolites.[1]
Metabolite 13-(5-[(3Z)-5-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acidHydroxylationData not available[2]
Metabolite 23-(5-[(3Z)-6-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acidHydroxylationData not available[2]
Metabolite 33-(5-[(3Z)-7-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acidHydroxylationData not available[2]
Metabolite 4TSU-68 metabolite 1Not specifiedData not available[1]
Metabolite 5TSU-68 metabolite 2Not specifiedData not available[1]
Metabolite 6TSU-68 metabolite 3Not specifiedData not available[1]

Experimental Protocols

While a specific, detailed, and validated bioanalytical method for the simultaneous quantification of Orantinib and its metabolites in human plasma is not publicly available, a representative experimental protocol based on best practices for similar tyrosine kinase inhibitors using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below.

Protocol: Quantification of Orantinib and its Metabolites in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • Objective: To extract Orantinib and its metabolites from human plasma and remove interfering substances.

  • Method: Protein precipitation.

    • Thaw frozen human plasma samples at room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Orantinib).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Objective: To separate Orantinib and its metabolites from each other and from endogenous plasma components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 1-minute hold at 95% B, and a 2-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Objective: To detect and quantify Orantinib and its metabolites with high sensitivity and specificity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions for Orantinib and each of its metabolites would need to be determined by direct infusion of the analytical standards.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5]

Visualizations

Metabolic Pathway of Orantinib

Metabolic Pathway of Orantinib (TSU-68/SU6668) Orantinib Orantinib (TSU-68/SU6668) CYP1A1_CYP1A2 CYP1A1/CYP1A2 (Hepatic Metabolism) Orantinib->CYP1A1_CYP1A2 Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 5-hydroxy, 6-hydroxy, 7-hydroxy) CYP1A1_CYP1A2->Hydroxylated_Metabolites Hydroxylation Other_Metabolites Other Metabolites (TSU-68 Metabolite 1, 2, 3) CYP1A1_CYP1A2->Other_Metabolites Other Transformations

Caption: Proposed metabolic pathway of Orantinib.

Experimental Workflow for Metabolite Analysis

Experimental Workflow for Orantinib Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC Liquid Chromatography (LC) (Separation) Evaporation->LC MS Tandem Mass Spectrometry (MS/MS) (Detection & Quantification) LC->MS Quantification Quantification of Orantinib & Metabolites MS->Quantification

Caption: General workflow for LC-MS/MS analysis.

Signaling Pathway Inhibition by Orantinib

Signaling Pathways Inhibited by Orantinib (TSU-68/SU6668) cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Outcomes Orantinib Orantinib (TSU-68/SU6668) VEGFR VEGFR Orantinib->VEGFR PDGFR PDGFR Orantinib->PDGFR FGFR FGFR Orantinib->FGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival FGFR->Survival

Caption: Orantinib inhibits key signaling pathways.

References

6-Hydroxy-TSU-68 vs. Orantinib: A Comparative Analysis of Metabolite Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orantinib (also known as TSU-68 or SU6668) is a multi-targeted receptor tyrosine kinase inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3] Its mechanism of action involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), key drivers of angiogenesis and tumor cell proliferation.[1][4][5] As with many small molecule inhibitors, the metabolism of Orantinib can lead to the formation of various metabolites, which may possess their own biological activity. One such metabolite is 6-Hydroxy-TSU-68.[6] This guide provides a comparative overview of the known biological activities of Orantinib and its metabolite, this compound, based on available preclinical data.

Comparative Biological Activity

While comprehensive quantitative data directly comparing the activity of this compound and other Orantinib metabolites to the parent drug is limited in publicly available literature, extensive research has characterized the potent anti-angiogenic and anti-tumor effects of Orantinib.

Orantinib (TSU-68) Activity

Orantinib has demonstrated significant inhibitory activity against its target kinases in both biochemical and cellular assays.

Target KinaseAssay TypeOrantinib (TSU-68) Ki / IC50
PDGFRβCell-freeKi: 8 nM
Flt-1 (VEGFR1)Cell-freeKi: 2.1 µM
FGFR1Cell-freeKi: 1.2 µM
c-KitCellularIC50: 0.1-1 µM
SCF-induced proliferationCellular (MO7E cells)IC50: 0.29 µM
VEGF-driven mitogenesisCellular (HUVECs)IC50: 0.34 µM
FGF-driven mitogenesisCellular (HUVECs)IC50: 9.6 µM
Table 1: In vitro inhibitory activity of Orantinib (TSU-68) against key tyrosine kinases and cellular processes. Data compiled from multiple sources.[4][5][7]

In vivo studies have shown that Orantinib can induce tumor growth inhibition and regression in a variety of human tumor xenograft models.[5][8][9]

This compound and Other Metabolites

Signaling Pathways

Orantinib exerts its anti-tumor effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.

cluster_0 Cell Membrane cluster_1 Orantinib (TSU-68) cluster_2 Downstream Signaling cluster_3 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K Angiogenesis Angiogenesis PDGFR PDGFR PDGFR->PI3K RAS RAS/MAPK PDGFR->RAS FGFR FGFR FGFR->PLCg FGFR->PI3K Orantinib Orantinib Orantinib->VEGFR Inhibits Orantinib->PDGFR Inhibits Orantinib->FGFR Inhibits Proliferation Proliferation PLCg->Proliferation Migration Migration PI3K->Migration Survival Survival PI3K->Survival RAS->Proliferation

Orantinib's Inhibition of Key Signaling Pathways

Experimental Protocols

The following are generalized experimental protocols for assessing the activity of tyrosine kinase inhibitors like Orantinib. These can be adapted for the comparative evaluation of its metabolites.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Kinase Purified Kinase Incubation Incubate at 37°C Kinase->Incubation Substrate Substrate (e.g., poly-Glu-Tyr) Substrate->Incubation ATP ATP (radiolabeled or for detection) ATP->Incubation Compound Test Compound (Orantinib or Metabolite) Compound->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection IC50 Calculate IC50 Detection->IC50

Workflow for In Vitro Kinase Inhibition Assay

Methodology:

  • Plate Coating: 96-well plates are coated with a kinase-specific substrate.

  • Reaction Mixture: A reaction mixture containing the purified kinase enzyme, ATP (often radiolabeled with ³²P or for use with a detection antibody), and varying concentrations of the test compound (Orantinib or its metabolites) is prepared.

  • Incubation: The reaction is initiated by adding the reaction mixture to the substrate-coated plates and incubated at 37°C for a specified time.

  • Detection: The amount of substrate phosphorylation is quantified. For radiolabeled ATP, this can be done using a scintillation counter. For non-radioactive methods, an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP) can be used.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from a dose-response curve.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HUVECs, tumor cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

  • Viability Assessment: Cell viability is assessed using a reagent such as MTT, XTT, or CellTiter-Glo, which measures metabolic activity.

  • Data Analysis: The absorbance or luminescence is measured, and the IC₅₀ value is determined.

Conclusion

Orantinib (TSU-68) is a potent inhibitor of multiple receptor tyrosine kinases crucial for tumor angiogenesis and growth. While the formation of the metabolite this compound is known, there is a lack of publicly available data to facilitate a direct comparison of its biological activity with the parent compound. Further research is warranted to elucidate the full pharmacological profile of Orantinib's metabolites to better understand their potential contribution to the overall efficacy and safety of the parent drug. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Confirming the Structure of 6-Hydroxy-TSU-68 via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to aid in the structural confirmation of 6-Hydroxy-TSU-68, a metabolite of the receptor tyrosine kinase inhibitor TSU-68 (Orantinib), using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public NMR data for this compound, this guide presents a theoretical framework for its structural elucidation, alongside a comparison with its parent compound, TSU-68, and a structurally related kinase inhibitor, Sunitinib, for which experimental NMR data is available.

Executive Summary

The structural confirmation of metabolites is a critical step in drug development. This guide outlines the expected NMR spectral characteristics of this compound based on the known structure of TSU-68 and the predictable effects of hydroxylation on the indole (B1671886) ring. By comparing these theoretical values with the experimental data of TSU-68 and the alternative compound Sunitinib, researchers can gain a robust framework for interpreting their own experimental NMR data for this compound.

Structural Overview and Predicted NMR Shifts

TSU-68 is a multi-targeted receptor tyrosine kinase inhibitor. Its metabolite, this compound, is formed by the hydroxylation of the indole ring system. This structural modification is expected to induce specific changes in the 1H and 13C NMR spectra, primarily affecting the chemical shifts of the protons and carbons in the vicinity of the hydroxyl group.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for TSU-68 and this compound (Theoretical) vs. Experimental Data for Sunitinib.

Compound Functional Group Predicted/Experimental 1H NMR (ppm) Predicted/Experimental 13C NMR (ppm)
TSU-68 (Theoretical) Indole NH~10.5-11.5-
Aromatic CH (Indole)~6.8-7.8~110-140
Vinyl CH~7.0-7.5~120-130
Pyrrole NH~9.0-10.0-
Pyrrole CH3~2.0-2.5~10-15
Propanoic Acid CH2~2.4-2.8~30-40
Propanoic Acid COOH~12.0-13.0~170-180
This compound (Theoretical) Indole NH~10.0-11.0-
Aromatic CH (Indole)~6.5-7.5 (significant shifts for protons ortho and para to -OH)~115-155 (significant shifts for carbons ortho and para to -OH)
Vinyl CH~7.0-7.5~120-130
Pyrrole NH~9.0-10.0-
Pyrrole CH3~2.0-2.5~10-15
Propanoic Acid CH2~2.4-2.8~30-40
Propanoic Acid COOH~12.0-13.0~170-180
Sunitinib (Experimental) Indole NH10.89-
Aromatic CH (Indole)6.84, 7.51, 7.74108.0, 110.1, 121.2, 126.1, 128.7, 137.9
Vinyl CH7.63125.1
Pyrrole NH13.51-
Pyrrole CH32.44, 2.4612.1, 14.3
Diethylamino CH23.2347.5
Diethylamino CH31.2712.6
Amide NH8.35-
Amide CO-166.2

Disclaimer: The NMR data for TSU-68 and this compound are theoretical predictions and should be used as a guide for interpretation of experimental data.

Comparative Analysis with Alternative Kinase Inhibitors

To provide a concrete reference, the experimental NMR data of Sunitinib, a structurally related FDA-approved kinase inhibitor, is included. Sunitinib shares the oxindole (B195798) core with TSU-68. Another relevant compound is SU5416, which also possesses the 3-((pyrrol-2-yl)methylene)indolin-2-one structure. While detailed public NMR data for SU5416 is scarce, its synthesis and characterization have been reported, confirming its structure. The comparison with these molecules can aid in assigning the core structural resonances of this compound.

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of small molecules like this compound.

Sample Preparation:

  • Weigh 1-5 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay.

  • 13C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer experimental time will be required.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in confirming stereochemistry and the overall 3D structure.

Visualization of Structural Relationships and Workflows

The following diagrams illustrate the metabolic relationship between TSU-68 and this compound and a typical workflow for NMR-based structural confirmation.

Metabolic Transformation of TSU-68 TSU68 TSU-68 Metabolism CYP450 Mediated Hydroxylation TSU68->Metabolism HydroxyTSU68 This compound Metabolism->HydroxyTSU68

Caption: Metabolic pathway from TSU-68 to this compound.

NMR Structural Confirmation Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis H1_NMR 1D ¹H NMR Assignment Spectral Assignment H1_NMR->Assignment C13_NMR 1D ¹³C NMR C13_NMR->Assignment TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Assignment Comparison Comparison with Parent/ Analogues Assignment->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

By following the outlined protocols and utilizing the comparative data and theoretical predictions, researchers can effectively approach the structural confirmation of this compound. The successful elucidation of its structure is a key milestone in understanding the metabolism and overall pharmacological profile of TSU-68.

Comparative Cytotoxicity Analysis: TSU-68 vs. 6-Hydroxy-TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the direct comparative cytotoxic data between the multi-targeted receptor tyrosine kinase inhibitor TSU-68 (Orantinib) and its metabolite, 6-Hydroxy-TSU-68. While extensive research has characterized the anti-angiogenic and cytotoxic properties of TSU-68 against various cancer cell lines, similar in-vitro studies on its hydroxylated metabolite are not publicly available.

This guide, therefore, focuses on presenting the established cytotoxic profile of TSU-68, alongside detailed experimental methodologies to aid researchers in the design of future comparative studies. The mechanism of action of TSU-68 is also detailed, providing a basis for understanding its biological effects.

Mechanism of Action: TSU-68

TSU-68 is a potent, orally active, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Fibroblast Growth Factor Receptors (FGFR). By competitively binding to the ATP-binding sites of these receptors, TSU-68 inhibits their autophosphorylation and downstream signaling cascades. This disruption of key signaling pathways ultimately leads to the inhibition of endothelial cell proliferation and migration, induction of apoptosis in tumor cells, and a reduction in tumor vascularization.

TSU-68 Signaling Pathway Inhibition

TSU68_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_cell Cellular Processes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation Survival Cell Survival PDGFR->Survival FGFR->Proliferation FGFR->Angiogenesis FGFR->Survival TSU68 TSU-68 TSU68->VEGFR TSU68->PDGFR TSU68->FGFR

Caption: TSU-68 inhibits VEGFR, PDGFR, and FGFR signaling pathways.

Quantitative Cytotoxicity Data for TSU-68

The following table summarizes the in-vitro cytotoxic activity of TSU-68 against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of TSU-68 required to inhibit the growth of the cell population by 50%.

Cell LineCancer TypeIC50 (µM)
MO7eMyeloid Leukemia0.29
HUVEC (VEGF-stimulated)Endothelial0.34
HUVEC (FGF-stimulated)Endothelial9.6

Experimental Protocols

The following are generalized experimental protocols for determining the cytotoxicity of compounds like TSU-68. These can serve as a foundation for designing studies to compare TSU-68 and this compound.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth media and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of TSU-68 or the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

cytotoxicity_workflow A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with serial dilutions of TSU-68 / this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

The Gatekeepers of TSU-68 Metabolism: A Comparative Guide to CYP Enzyme Involvement in 6-Hydroxy-TSU-68 Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a therapeutic candidate is paramount. This guide provides a comparative analysis of the role of specific Cytochrome P450 (CYP) enzymes in the formation of 6-Hydroxy-TSU-68, a primary metabolite of the antiangiogenic agent TSU-68. The data presented is compiled from in vitro studies designed to elucidate the primary metabolic pathways and identify the key enzymatic players.

The biotransformation of TSU-68 is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro studies utilizing human liver microsomes and a panel of recombinant human CYP isoforms have been instrumental in pinpointing the specific enzymes responsible for its oxidative metabolism.

Key Findings: CYP1A2 as the Primary Catalyst

Research indicates that the hydroxylation of TSU-68 is predominantly mediated by the CYP1A subfamily of enzymes, with CYP1A2 playing a near-exclusive role in this metabolic conversion in human liver microsomes. While a range of CYP isoforms were evaluated, only CYP1A1 and CYP1A2 demonstrated significant catalytic activity towards the formation of hydroxylated TSU-68 metabolites.

Comparative Analysis of CYP Isoform Activity

The following table summarizes the quantitative data on the involvement of various CYP isoforms in the formation of this compound. The data is derived from studies using recombinant human CYP enzymes, which allow for the assessment of individual enzyme contributions.

CYP IsoformRelative Activity in this compound FormationKey Findings
CYP1A2 High Demonstrated to be the primary enzyme responsible for TSU-68 hydroxylation in human liver microsomes.[1]
CYP1A1 Moderate Shows appreciable TSU-68 hydroxylation activity, though its role is considered secondary to CYP1A2 in the liver.[1]
CYP2A6NegligibleNo significant metabolic activity towards TSU-68 was observed.
CYP2B6NegligibleNo significant metabolic activity towards TSU-68 was observed.
CYP2C8NegligibleNo significant metabolic activity towards TSU-68 was observed.
CYP2C9NegligibleNo significant metabolic activity towards TSU-68 was observed.
CYP2C19NegligibleNo significant metabolic activity towards TSU-68 was observed.
CYP2D6NegligibleNo significant metabolic activity towards TSU-68 was observed.
CYP2E1NegligibleNo significant metabolic activity towards TSU-68 was observed.
CYP3A4NegligibleNo significant metabolic activity towards TSU-68 was observed.

Note: This table is a summary of findings. The referenced literature should be consulted for detailed kinetic parameters.

Enzyme Kinetics in Human Liver Microsomes

The formation of hydroxylated metabolites of TSU-68 in human liver microsomes follows Michaelis-Menten kinetics. The intrinsic clearance values (Vmax/Km) for the formation of the three major hydroxylated derivatives are as follows:

MetaboliteVmax/Km (μL/min/mg)
This compound25
5-hydroxy-TSU-6813
7-hydroxy-TSU-686

These values underscore that 6-hydroxylation is the most efficient of the primary oxidative metabolic pathways for TSU-68 in the human liver.[1]

Experimental Protocols

The validation of the role of specific CYP enzymes in TSU-68 metabolism was achieved through a series of in vitro experiments. Below are the detailed methodologies for these key experiments.

Metabolism of TSU-68 by Recombinant Human CYP Isoforms
  • Objective: To determine the catalytic activity of individual CYP isoforms in the hydroxylation of TSU-68.

  • Materials:

    • TSU-68

    • Recombinant human CYP isoforms (CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) co-expressed with NADPH-cytochrome P450 reductase.

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Potassium phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • A reaction mixture containing a specific recombinant CYP isoform, potassium phosphate buffer, and TSU-68 is pre-incubated at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The incubation is carried out for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

    • The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is collected and analyzed for the formation of this compound using a validated LC-MS/MS method.

    • Control incubations are performed without the NADPH regenerating system or with heat-inactivated enzymes to account for non-enzymatic degradation.

Inhibition Studies in Human Liver Microsomes
  • Objective: To confirm the role of CYP1A2 in TSU-68 hydroxylation using selective chemical inhibitors and antibodies.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • TSU-68.

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

    • Selective CYP1A2 inhibitor: α-naphthoflavone.

    • Anti-CYP1A2 antibody.

    • Control non-specific antibody.

  • Procedure:

    • HLMs are pre-incubated with either the selective inhibitor (α-naphthoflavone) or the anti-CYP1A2 antibody at various concentrations for a specified time at 37°C.

    • TSU-68 is then added to the mixture.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The incubation, termination, and analysis steps are carried out as described in the recombinant CYP experiment.

    • The rate of this compound formation in the presence of the inhibitor/antibody is compared to the control incubations (with no inhibitor or with a control antibody) to determine the degree of inhibition.

Visualizing the Metabolic Pathway and Experimental Workflow

To further clarify the processes described, the following diagrams illustrate the metabolic pathway of TSU-68 and the experimental workflow for CYP enzyme identification.

TSU68_Metabolism TSU68 TSU-68 Metabolite This compound TSU68->Metabolite Hydroxylation CYP1A2 CYP1A2 (Primary) CYP1A2->TSU68 CYP1A1 CYP1A1 (Secondary) CYP1A1->TSU68 OtherCYPs Other CYP Isoforms (e.g., 2C9, 2D6, 3A4) Negligible activity OtherCYPs->TSU68

Caption: Metabolic pathway of TSU-68 to this compound.

CYP_Identification_Workflow cluster_0 In Vitro Screening cluster_1 Analysis cluster_2 Validation cluster_3 Conclusion HLM Incubation with Human Liver Microsomes (HLMs) LCMS LC-MS/MS Analysis of Metabolite Formation HLM->LCMS Recombinant Incubation with a Panel of 10 Recombinant CYP Isoforms Recombinant->LCMS Inhibition Chemical & Antibody Inhibition Studies in HLMs LCMS->Inhibition Conclusion Identification of Primary Metabolizing Enzyme (CYP1A2) Inhibition->Conclusion

Caption: Experimental workflow for identifying key CYP enzymes.

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo metabolism of TSU-68 (Orantinib), a multi-targeted receptor tyrosine kinase inhibitor. While direct quantitative comparison of metabolites is limited by available data, this document summarizes key findings from preclinical and clinical studies to inform future research and development.

Executive Summary

TSU-68 is an oral anti-angiogenic agent that inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor β (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1).[1] Its metabolism is characterized by hepatic oxidation, primarily through the cytochrome P450 enzymes CYP1A1 and CYP1A2.[2] A notable characteristic of TSU-68 is its autoinduction of these metabolic enzymes, leading to increased clearance and reduced plasma exposure upon repeated administration.[2][3] In vitro studies have identified three major hydroxylated metabolites. However, corresponding quantitative data for these metabolites in vivo remains largely unavailable in published literature, with clinical studies focusing on the pharmacokinetics of the parent compound.

In Vitro Metabolism of TSU-68

In vitro studies using human liver microsomes have been instrumental in elucidating the primary metabolic pathways of TSU-68.

Data Presentation: In Vitro Metabolite Kinetics

Incubation of TSU-68 with human liver microsomes in the presence of NADPH resulted in the formation of three major oxidative metabolites.[2] The formation of these metabolites followed Michaelis-Menten kinetics, and their intrinsic clearance rates are summarized below.

MetaboliteVmax/Km (μL/min/mg)
5-hydroxy-TSU-6813
6-hydroxy-TSU-6825
7-hydroxy-TSU-686

Data sourced from Kitamura et al. (2008).[2]

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

The following is a representative protocol for determining the in vitro metabolism of a compound like TSU-68 using human liver microsomes.

1. Materials and Reagents:

  • TSU-68

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for analytical quantification

  • High-performance liquid chromatography (HPLC) system with mass spectrometry (MS) or UV detection

2. Incubation Procedure: a. Prepare a stock solution of TSU-68 in a suitable solvent (e.g., DMSO). b. In a microcentrifuge tube, pre-warm a mixture of human liver microsomes and phosphate buffer at 37°C. c. Initiate the metabolic reaction by adding the TSU-68 stock solution and the NADPH regenerating system to the microsome mixture. d. Incubate the reaction mixture at 37°C with gentle shaking. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture. f. Terminate the reaction in the collected aliquots by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Transfer the supernatant to HPLC vials. c. Analyze the samples by LC-MS/MS to identify and quantify the parent compound (TSU-68) and its metabolites.

4. Data Analysis: a. Determine the rate of disappearance of the parent compound to calculate metabolic stability (half-life, intrinsic clearance). b. Identify metabolites by comparing their mass spectra with the parent drug and predicting potential biotransformations. c. For kinetic analysis, perform incubations with a range of substrate concentrations to determine Vmax and Km values for each metabolite.

In Vivo Pharmacokinetics of TSU-68

Clinical studies have characterized the pharmacokinetic profile of TSU-68 in patients with advanced solid tumors. These studies have consistently shown a decrease in drug exposure after repeated dosing, a finding attributed to the autoinduction of its metabolism.[2][4][5]

Data Presentation: In Vivo Pharmacokinetics of TSU-68 (Parent Compound)

The following table summarizes pharmacokinetic parameters of TSU-68 from a Phase I clinical trial in patients with advanced solid tumors who received the drug orally twice daily.

DoseAdministration DayCmax (μg/mL)AUC0–t (μg·h/mL)
200 mg/m²Day 12.5 ± 1.110.3 ± 4.5
Day 291.1 ± 0.54.8 ± 2.1
400 mg/m²Day 13.4 ± 1.515.2 ± 6.7
Day 291.7 ± 0.87.9 ± 3.6
800 mg/m²Day 14.1 ± 1.918.9 ± 8.7
Day 292.1 ± 1.09.8 ± 4.5
1200 mg/m²Day 14.5 ± 2.120.7 ± 9.6
Day 292.3 ± 1.110.7 ± 5.0

Data are presented as mean ± SD. Sourced from Minami et al. (2011).[4]

Experimental Protocol: In Vivo Pharmacokinetic Study

The following protocol outlines the methodology used in clinical trials to assess the pharmacokinetics of TSU-68.

1. Study Design: a. A dose-escalation study design is typically employed in Phase I trials.[4][5] b. Patients receive oral doses of TSU-68 (e.g., twice daily) for a specified period (e.g., 28-day cycles).[4]

2. Sample Collection: a. Blood samples are collected at pre-defined time points before and after drug administration on specific days of the treatment cycle (e.g., Day 1 and Day 29).[4] b. Typical sampling time points include pre-dose, and at 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose.[4] c. Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[4] d. Urine samples may also be collected over specific intervals to assess renal excretion.[4]

3. Sample Analysis: a. The concentration of TSU-68 in plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[1][4]

4. Pharmacokinetic Analysis: a. Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data. b. These parameters include:

  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable time point.
  • t1/2: Elimination half-life.

Comparison and Data Gaps

A direct comparison of the quantitative levels of TSU-68 metabolites between in vitro and in vivo systems is not feasible based on the currently available scientific literature. While in vitro studies have successfully identified and characterized the formation kinetics of the primary hydroxylated metabolites, clinical pharmacokinetic studies have focused on quantifying the parent drug, TSU-68.

The autoinduction of CYP1A1/2 observed in vitro provides a strong rationale for the decreased plasma concentrations of TSU-68 seen in vivo with repeated dosing.[2][4] The in vitro findings predict that upon induction, the formation of 5-, 6-, and 7-hydroxy-TSU-68 would be significantly increased. Future in vivo studies that include the quantification of these metabolites in plasma and urine are necessary to fully understand the metabolic profile of TSU-68 in humans and to directly correlate in vitro findings with the in vivo situation.

Visualizations

Metabolic Pathway of TSU-68

TSU68_Metabolism TSU68 TSU-68 Enzymes CYP1A1 / CYP1A2 (Hydroxylation) TSU68->Enzymes M1 5-hydroxy-TSU-68 M2 This compound M3 7-hydroxy-TSU-68 Enzymes->M1 Enzymes->M2 Enzymes->M3

Caption: CYP1A1/CYP1A2-mediated hydroxylation of TSU-68.

In Vitro Metabolism Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate TSU68 TSU-68 TSU68->Incubate NADPH NADPH System NADPH->Incubate Quench Quench Reaction Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data Data Interpretation Analyze->Data

Caption: General workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Study Workflow

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing & Analysis Dose Oral Administration of TSU-68 Blood Blood Sample Collection Dose->Blood Timed Intervals Plasma Plasma Separation Blood->Plasma HPLC HPLC-UV Analysis Plasma->HPLC PK Pharmacokinetic Analysis HPLC->PK

Caption: Workflow for in vivo pharmacokinetic analysis.

References

Safety Operating Guide

Proper Disposal of 6-Hydroxy-TSU-68: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to obtain and consult the Safety Data Sheet (SDS) for 6-Hydroxy-TSU-68 from the supplier and to follow all institutional and local environmental regulations. This guide is intended to supplement, not replace, official guidelines from your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Safety Summary

The hazards of this compound have not been fully characterized. As a derivative of TSU-68, a bioactive compound, it should be handled with care.[1] In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance.

Key Safety Considerations:

ParameterDetail
GHS Hazard Statements Not available. Assume potential for skin and eye irritation, and possible harm if swallowed or inhaled.
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. Use a fume hood if creating aerosols or dust.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended on the product's certificate of analysis.[1]
Incompatible Materials Unknown. Avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is validated.

Step-by-Step Disposal Protocol

The proper disposal route for this compound is dependent on its classification as hazardous or non-hazardous, which must be determined from the manufacturer's SDS and local regulations.[2][3] The following protocol assumes the compound will be treated as hazardous waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated as chemical waste.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.

2. Containerization and Labeling:

  • Use a designated, chemically compatible, and sealable hazardous waste container.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.

  • Include the date when waste is first added to the container.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, away from drains, and ideally in secondary containment to prevent spills.

4. Disposal Arrangement:

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup and documentation.

Experimental Protocol: Disposal of this compound Waste

This protocol provides a detailed methodology for preparing this compound waste for disposal.

Objective: To safely collect and label solid and liquid waste containing this compound for proper disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (compatible material)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Fume hood (if handling powders or volatile solutions)

Procedure for Solid Waste:

  • Preparation: Don appropriate PPE and perform all manipulations within a fume hood to minimize inhalation risk.

  • Collection: Carefully transfer solid this compound waste and any contaminated disposable labware (e.g., weighing paper, spatulas, pipette tips) into the designated hazardous waste container.

  • Sealing and Labeling: Securely seal the container. Affix a completed hazardous waste label with all required information.

  • Storage: Place the container in the satellite accumulation area.

Procedure for Liquid Waste (e.g., solutions in DMSO):

  • Preparation: Don appropriate PPE.

  • Collection: Pour liquid waste containing this compound into a designated liquid hazardous waste container. Do not overfill the container (a general rule is to fill to no more than 80% capacity).

  • Rinsing: Rinse any empty containers that held the this compound solution with a small amount of a suitable solvent and add the rinsate to the liquid waste container.

  • Sealing and Labeling: Securely cap the container. Complete and affix a hazardous waste label.

  • Storage: Store the container in the satellite accumulation area, ensuring it is in secondary containment.

Spill and Decontamination Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains. Cover with an absorbent material (e.g., vermiculite, sand) for liquid spills.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material or spilled powder using spark-proof tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated sds Consult Manufacturer's SDS and Institutional EHS Guidelines start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous hazardous_waste Dispose as Hazardous Waste: - Segregate and label correctly - Store in satellite accumulation area - Arrange for EHS pickup is_hazardous->hazardous_waste Yes non_hazardous_waste Follow Institutional Protocol for Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No end End: Waste Disposed of Compliantly hazardous_waste->end non_hazardous_waste->end

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling 6-Hydroxy-TSU-68

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides immediate, essential safety and logistical information for the handling and disposal of 6-Hydroxy-TSU-68. As a derivative and metabolite of the potent tyrosine kinase inhibitor TSU-68 (also known as Orantinib or SU6668), this compound should be handled with the utmost care, assuming it possesses similar biological activity and potential hazards as the parent compound. All procedures should be conducted under the assumption that this compound is cytotoxic.

Immediate Safety Precautions

Due to its classification as a potential cytotoxic agent, strict adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment (PPE).

PPE CategoryRequired EquipmentSpecifications
Hand Protection Double Nitrile GlovesWear two pairs of chemotherapy-rated nitrile gloves at all times. Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Safety Goggles with Side Shields or Face ShieldMust provide a complete seal around the eyes to protect from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection Disposable, Solid-Front Gown with Cuffed SleevesGown should be resistant to chemical permeation. Cuffs should be tucked into the outer pair of gloves.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator is recommended for handling powders. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.

Operational Plan: Handling and Preparation

All handling of this compound, especially of the powdered form, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation exposure and environmental contamination.

Preparation of Solutions
  • Pre-Operational Check: Ensure the fume hood or biological safety cabinet is functioning correctly. Gather all necessary materials, including the compound, solvents, and waste containers, before starting.

  • Weighing: Tare a clean, sealed container on an analytical balance. Carefully add the powdered this compound to the container within the fume hood. Avoid creating dust.

  • Solubilization: Add the desired solvent to the container with the powder. Based on the parent compound TSU-68, solubility is highest in DMSO. Gently swirl to dissolve. Sonication may be used if necessary.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

The following diagram outlines the workflow for the safe preparation of this compound solutions.

G Workflow for Safe Preparation of this compound Solutions cluster_0 Preparation Phase A Gather all necessary materials in fume hood B Wear appropriate PPE A->B C Weigh this compound powder in a sealed container B->C D Add solvent and dissolve C->D E Clearly label the solution container D->E

Workflow for solution preparation.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Waste Segregation and Disposal
Waste TypeDisposal ContainerProcedure
Solid Waste Labeled "Cytotoxic Waste" binIncludes contaminated gloves, gowns, bench paper, and plasticware.
Sharps Waste Puncture-resistant sharps container labeled "Cytotoxic Sharps"Includes needles, syringes, and contaminated glass.
Liquid Waste Labeled "Cytotoxic Liquid Waste" containerIncludes unused solutions and contaminated solvents. Do not pour down the drain.

The disposal process should follow a strict protocol to ensure the safety of all personnel and compliance with institutional and regulatory guidelines.

G Disposal Workflow for this compound Contaminated Materials cluster_1 Disposal Phase F Segregate waste at the point of generation G Place in appropriately labeled cytotoxic waste containers F->G H Seal containers when 3/4 full G->H I Decontaminate exterior of containers H->I J Arrange for pickup by Environmental Health and Safety I->J

Workflow for cytotoxic waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Alert others and your supervisor. If trained and equipped, contain the spill with absorbent pads. Decontaminate the area with an appropriate solution (e.g., 10% bleach solution followed by a water rinse). All cleanup materials must be disposed of as cytotoxic waste.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with handling the potent tyrosine kinase inhibitor derivative, this compound, ensuring a safe laboratory environment for all.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.